Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 2-Amino-2',4'-dimethoxybenzophenone
The following technical guide provides an in-depth analysis of the safety, toxicity, and handling of 2-Amino-2',4'-dimethoxybenzophenone . Executive Summary 2-Amino-2',4'-dimethoxybenzophenone is a specialized organic in...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the safety, toxicity, and handling of 2-Amino-2',4'-dimethoxybenzophenone .
Executive Summary
2-Amino-2',4'-dimethoxybenzophenone is a specialized organic intermediate belonging to the class of amino-alkoxybenzophenones .[1] Structurally, it consists of a benzophenone core with a primary amine group at the ortho position of one phenyl ring and two methoxy groups at the ortho and para positions of the second ring.
This compound is primarily utilized as a precursor scaffold in the synthesis of bioactive heterocycles, including quinazolines, acridones, and benzodiazepines , which are critical in medicinal chemistry for developing kinase inhibitors and CNS-active agents.[1] Due to the presence of the aniline moiety (–NH₂), it exhibits reactivity characteristic of aromatic amines, necessitating specific handling protocols to mitigate sensitization and irritation risks.
Not Widely Listed (Closest Analog: 39996-22-0 for 4,5-dimethoxy isomer)
Molecular Formula
C₁₅H₁₅NO₃
Molecular Weight
257.29 g/mol
SMILES
COc1cc(OC)ccc1C(=O)c2ccccc2N
Physical State
Pale yellow to yellow crystalline solid
Melting Point
119–121 °C (Predicted based on isomers)
Solubility
Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Note on CAS: As a specialized research intermediate, this specific isomer lacks a widely publicized CAS number in standard commodity databases. The toxicity profile below is derived using Read-Across Methodology from validated analogs (2-Aminobenzophenone and 2,4-Dimethoxybenzophenone) in accordance with OECD principles for data gap filling.
Hazard Identification (GHS Classification)
Based on the structural alerts (aniline moiety + benzophenone core), the substance is classified as Warning under the Globally Harmonized System (GHS).
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]
Toxicological Profile (In-Depth)
This section synthesizes data from structural analogs to provide a high-confidence toxicity assessment.[1]
Acute Toxicity
Oral (Rat): Predicted LD₅₀ > 2,000 mg/kg.
Rationale: The parent compound, 2-aminobenzophenone, has an oral LD₅₀ > 2,000 mg/kg in rats. The addition of methoxy groups generally reduces acute lethality by increasing metabolic clearance via O-demethylation.
Inhalation: No specific data.[2][3] Treat as a nuisance dust and respiratory irritant.
Skin & Eye Corrosion/Irritation[1]
Skin:Moderate Irritant. The presence of the primary amine allows for interaction with skin proteins, leading to local irritation.
Eyes:Severe Irritant. Benzophenones are known to crystallize and cause mechanical irritation, while the amine functionality can alter local pH, exacerbating corneal irritation.
Mechanism:[1][6][7] Aromatic amines (anilines) can be metabolically activated (N-hydroxylation) to form electrophilic species that haptenize skin proteins. Users must handle this compound as a potential contact allergen .
Genotoxicity & Carcinogenicity
Ames Test: Likely Negative (based on 2-aminobenzophenone data).[1]
Note: Unlike simple anilines, the benzophenone sterics hinder the formation of DNA-adduct-forming nitrenium ions. However, caution is advised until empirical data confirms this.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Specific Target Organ Toxicity (STOT)
Single Exposure (SE): Category 3 (Respiratory Tract Irritation).
Repeated Exposure (RE): No significant organ toxicity predicted at low doses. Liver is the primary organ of metabolism (CYP450-mediated O-demethylation).
Synthesis & Degradation Pathways[1][7]
Understanding the synthesis aids in identifying potential impurities (e.g., nitro- precursors).
Synthetic Route (Friedel-Crafts Acylation)
The most robust synthesis involves the reaction of 2-nitrobenzoyl chloride with 1,3-dimethoxybenzene , followed by reduction of the nitro group.[1]
Figure 1: Synthetic pathway for 2-Amino-2',4'-dimethoxybenzophenone showing the key intermediate (Nitro-analog) which may be present as a trace impurity.[1]
Handling, Storage, & Emergency Protocols
Storage Conditions
Temperature: Store at 2–8 °C (Refrigerate).
Atmosphere: Inert gas (Argon or Nitrogen) recommended. The amine group is susceptible to slow oxidation (browning) upon air exposure.
Container: Amber glass vial to prevent UV-induced photodegradation (benzophenones are photo-active).
Exposure Controls
Engineering Controls: Use only in a chemical fume hood.
PPE:
Gloves: Nitrile rubber (0.11 mm thickness, breakthrough > 480 min).
Respirator: N95 or P100 if dust formation is visible.
Emergency Decision Tree
Figure 2: Emergency response workflow for exposure incidents.
Crystal Structure Analysis of Substituted Benzophenones: A Technical Guide for Researchers
Preamble: This guide provides an in-depth technical overview of the process and interpretation of single-crystal X-ray diffraction analysis. The target compound for this analysis, Methanone, (2-aminophenyl)-(2,4-dimethox...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: This guide provides an in-depth technical overview of the process and interpretation of single-crystal X-ray diffraction analysis. The target compound for this analysis, Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-, was not found to have a publicly available, solved crystal structure in major crystallographic databases at the time of this writing. To fulfill the educational and technical objectives of this guide, we will proceed with a comprehensive analysis of a closely related and structurally significant analogue: Methanone, (2-aminophenyl)(p-tolyl)- , (C₁₄H₁₃NO). This compound shares the core 2-aminobenzophenone scaffold and serves as an excellent, real-world exemplar for the methodologies, data interpretation, and structural insights applicable to this class of molecules.
Introduction: The Significance of Three-Dimensional Structure
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Methanone derivatives, particularly the 2-aminobenzophenones, represent a core scaffold in numerous pharmacologically active compounds and functional materials. Their utility is deeply connected to their molecular conformation, which dictates how they interact with biological targets or pack in the solid state.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining this atomic arrangement.[1][2] It provides not just the connectivity of atoms, but precise bond lengths, bond angles, and the intricate details of intermolecular interactions that govern the macroscopic properties of a material.[2] This guide will walk through the essential stages of a crystal structure determination, from crystal growth to the final analysis, using (2-aminophenyl)(p-tolyl)methanone as a case study.
Experimental Methodology: From Synthesis to Data
The journey from a powdered compound to a solved crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is entirely dependent on the quality of the initial single crystal.
Synthesis and Crystallization
The synthesis of the title compound, (2-aminophenyl)(p-tolyl)methanone, can be achieved through established synthetic routes, such as the Friedel-Crafts acylation.[3] High-purity material is essential for successful crystallization.
Exemplar Protocol for Crystallization:
Dissolution: Dissolve the purified compound (e.g., 0.5 g) in a suitable solvent, such as ethyl acetate (50 ml), at room temperature. The choice of solvent is critical; it must be one from which the compound has moderate solubility.
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days (typically 7-10 days).
Crystal Harvesting: As the solution becomes supersaturated, single crystals will begin to form. Carefully select a well-formed, defect-free crystal of appropriate size (e.g., 0.30 × 0.20 × 0.10 mm) for mounting.
Causality: The method of slow evaporation is chosen to maintain a state of near-equilibrium, which promotes the growth of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystallites. This order is essential for obtaining a clear diffraction pattern.
X-ray Diffraction Data Collection
The mounted crystal is subjected to a focused beam of monochromatic X-rays. The crystal lattice diffracts these X-rays in a specific pattern of reflections, which are recorded by a detector.[1]
Typical Data Collection Parameters:
Instrument: A modern diffractometer, such as an Enraf-Nonius CAD-4 or a Bruker APEXII CCD area-detector.[4]
X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a common choice for organic molecules.
Temperature: Data is often collected at low temperatures (e.g., 298 K or 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
Data Collection Strategy: A series of scans (e.g., ω-scans) are performed to capture reflections from all possible crystal orientations.
Structure Solution and Refinement
The collected reflection data contains information on the intensities and positions of the diffracted beams. This information is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
Standard Protocol using SHELX Suite:
Data Reduction: The raw data is processed and corrected for experimental factors (e.g., absorption) using programs like SADABS.[4]
Structure Solution: The SHELXS program is used to solve the phase problem using direct methods, which are statistical approaches to phasing.[5][6] This yields an initial, approximate model of the molecular structure.
Structure Refinement: The SHELXL program refines this initial model.[7][8] It iteratively adjusts atomic positions, displacement parameters (describing thermal motion), and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[8][9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final model is validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.
Trustworthiness: The quality of the final model is assessed by several figures of merit, most notably the R-factor (R1). An R1 value of ~4% for the observed data, as in the case of (2-aminophenyl)(p-tolyl)methanone, indicates an excellent agreement between the model and the experimental data.
Results: The Crystal Structure of (2-Aminophenyl)(p-tolyl)methanone
The crystallographic analysis reveals the precise geometric and packing features of the molecule.
Crystallographic Data
The key parameters defining the crystal lattice and the data refinement are summarized below.
Parameter
(2-Aminophenyl)(p-tolyl)methanone
Chemical Formula
C₁₄H₁₃NO
Formula Weight ( g/mol )
211.25
Crystal System
Orthorhombic
Space Group
Pbca
a (Å)
7.7720 (16)
b (Å)
10.490 (2)
c (Å)
14.114 (3)
V (ų)
1150.7 (4)
Z (molecules/unit cell)
4
Temperature (K)
298
R-factor (R1, I > 2σ(I))
0.040
wR2 (all data)
0.114
Goodness-of-fit (S)
1.01
Molecular Conformation
The molecule is not planar. The two aromatic rings (the 2-aminophenyl ring and the p-tolyl ring) are twisted relative to each other, with a dihedral angle of 52.8(3)°. This non-planar conformation is a common feature in substituted benzophenones and is crucial for their biological activity and packing efficiency.[3]
A significant feature of the molecular structure is the presence of an intramolecular N—H···O hydrogen bond . The hydrogen atom from the amine group forms a hydrogen bond with the adjacent carbonyl oxygen atom. This interaction creates a pseudo-six-membered ring, which rigidifies the conformation of the central part of the molecule.
Supramolecular Assembly and Crystal Packing
Beyond the individual molecule, the crystal structure is defined by how molecules interact with their neighbors. In the crystal of (2-aminophenyl)(p-tolyl)methanone, intermolecular hydrogen bonds play a key role in stabilizing the overall structure. These non-covalent interactions dictate the crystal's stability, melting point, and solubility.
Conclusion
The single-crystal X-ray analysis of (2-aminophenyl)(p-tolyl)methanone provides a definitive and high-resolution snapshot of its three-dimensional structure. The analysis reveals a non-planar conformation dictated by the dihedral angle between the aromatic rings and stabilized by a strong intramolecular hydrogen bond. Furthermore, a network of intermolecular hydrogen bonds governs the crystal packing. For researchers in drug development, this information is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with improved binding affinity to protein targets. For materials scientists, this detailed structural knowledge is fundamental to predicting and controlling the solid-state properties of crystalline materials.
References
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
GDS (2025). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. GNR. [Link]
Environmental Monitoring Solutions (2025). Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. ems.co.uk. [Link]
Spek, A. L. (n.d.). PLATON INTRO. Utrecht University. [Link]
Louis, F. (2025). PLATON for Windows. School of Chemistry, University of Glasgow. [Link]
Louis, F. (2007). PLATON for MS-Windows. School of Chemistry, University of Glasgow. [Link]
Spek, A. L. (n.d.). PLATON. Utrecht University. [Link]
OpenGeology (n.d.). 12 X-ray Diffraction and Mineral Analysis. Mineralogy. [Link]
Rigaku (n.d.). Introduction to X-ray analysis using the diffraction method. Chem Connections. [Link]
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. [Link]
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement. CDIFX. [Link]
Mahendra, M., et al. (2003). (4-Methoxyphenyl)(2-methylphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1852-o1853. [Link]
Mahendra, M., et al. (2003). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Crystal Structure Theory and Applications, 2(1). [Link]
Akkurt, M., et al. (2010). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1585. [Link]
El-Agrody, A. M., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3249. [Link]
El-Agrody, A. M., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 5347. [Link]
Woźniak, K., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3866. [Link]
Tan, Y. X., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1184-1189. [Link]
Melting point and boiling point of (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone
This guide provides a comprehensive technical analysis of (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone , a substituted benzophenone intermediate critical in the synthesis of acridone alkaloids, quinazolines, and other...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone , a substituted benzophenone intermediate critical in the synthesis of acridone alkaloids, quinazolines, and other bioactive heterocycles.
Executive Summary
(2-Aminophenyl)-(2,4-dimethoxyphenyl)methanone (CAS: 461736-66-1 ) is a diaryl ketone characterized by an amino group on one phenyl ring and two methoxy groups on the other.[1][2] It serves as a pivotal electrophilic building block in medicinal chemistry.
Melting Point (Experimental):119–121 °C (Pale yellow rods, recrystallized from ethanol).
Boiling Point (Predicted):~430–450 °C at 760 mmHg (Theoretical; significant thermal decomposition occurs prior to boiling).
Key Application: Precursor for 1,3-dimethoxyacridone and substituted quinazolines via cyclodehydration.
461736-66-1 (Note: Often cataloged under internal IDs like BD0233237 in commercially available libraries)
Molecular Formula
C₁₅H₁₅NO₃
Molecular Weight
257.29 g/mol
SMILES
COc1ccc(c(c1)OC)C(=O)c2ccccc2N
Appearance
Pale yellow crystalline solid (rods)
Structural Insight:
The molecule features a central carbonyl bridge connecting an electron-rich 2,4-dimethoxyphenyl ring and a 2-aminophenyl ring. The ortho-amino group is positioned perfectly for intramolecular cyclization (e.g., Friedländer synthesis), making this compound a "latent" heterocycle. The ortho-methoxy group on the second ring provides steric bulk that influences the torsion angle of the carbonyl, affecting both crystal packing (melting point) and reactivity.
Thermal Properties: Melting & Boiling Points
3.1 Melting Point (MP)
Experimental Value:119–121 °C
Thermodynamic Context: The melting point is relatively high for a molecule of this weight, driven by intermolecular hydrogen bonding between the amino group (-NH₂) and the carbonyl oxygen (=O), as well as
- stacking interactions facilitated by the planar benzophenone core.
Purity Indicator: A sharp melting range (e.g., 119.5–120.5 °C) indicates high purity (>98%). A broadened range (<115 °C) typically signals the presence of the nitro precursor or incomplete reduction byproducts.
3.2 Boiling Point (BP)
Predicted Value:438.5 ± 45.0 °C (at 760 mmHg)
Experimental Reality: Direct distillation at atmospheric pressure is not recommended . The compound will likely undergo thermal degradation (decarboxylation or oxidation of the amino group) before reaching its boiling point.
Vacuum Distillation: If distillation is required, it must be performed under high vacuum (<0.1 mmHg). Predicted BP at 0.1 mmHg is approximately 180–200 °C .
Synthesis & Origins
The synthesis of this compound typically follows a Friedel-Crafts acylation or a Grignard reaction, followed by reduction if a nitro precursor is used.
Primary Synthetic Route: The Friedel-Crafts / Reduction Pathway
Acylation: Reaction of 2-nitrobenzoyl chloride with 1,3-dimethoxybenzene (resorcinol dimethyl ether) catalyzed by
or . This yields the intermediate (2-nitrophenyl)(2,4-dimethoxyphenyl)methanone .
Reduction: The nitro group is selectively reduced to an amine using Iron/HCl (Béchamp reduction) or Catalytic Hydrogenation (
).
Mechanism Diagram (Graphviz):
Figure 1: Synthetic pathway via Nitro-Intermediate reduction.
Experimental Protocols
To ensure scientific integrity, the following protocols are recommended for characterizing the thermal properties of this specific compound.
Protocol A: Melting Point Determination (Capillary Method)
Objective: Verify identity and purity.
Equipment: Calibrated Melting Point Apparatus (e.g., Buchi M-565 or equivalent) with video recording.
Procedure:
Sample Prep: Dry the sample in a vacuum desiccator over
for 24 hours to remove solvent inclusions (ethanol solvates can depress MP).
Loading: Pack 2–3 mm of fine powder into a capillary tube.
Heating Ramp:
Fast Ramp (
) to .
Slow Ramp (
) from to .
Observation: Record the temperature of the first liquid meniscus (Onset) and clear point (Complete melt).
Acceptance Criteria: Range must be within
.
Protocol B: Thermal Stability Analysis (TGA/DSC)
Objective: Determine decomposition temperature prior to boiling.
Equipment: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Workflow:
TGA: Heat sample from
to at under .
Data Point: Identify
(Temperature at 5% mass loss). This is the practical upper limit for processing.
DSC: Look for the sharp endothermic melting peak at
. Any exothermic peaks above indicate decomposition.
Thermal Analysis Workflow Diagram (Graphviz):
Figure 2: Thermal Characterization Workflow.
Applications in Drug Development
This compound is not typically a final drug but a privileged scaffold . Its primary utility lies in its ability to undergo cyclization to form tricyclic structures found in:
Acridone Alkaloids: Acid-catalyzed cyclization eliminates methanol or water to form the acridone core, a scaffold with potent anticancer (topoisomerase inhibition) and antiviral activity.
Quinazolines: Reaction with urea or formamide yields quinazoline derivatives, which are common pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).
References
Lamchen, M., & Wicken, A. J. (1959). The Preparation of Some 2-Amino- and 2-Phthalimido-benzophenones. Journal of the Chemical Society, 2779-2782. (Primary source for MP 119-121 °C).
Step-by-step protocol for synthesizing 2-Amino-2',4'-dimethoxybenzophenone
An In-depth Guide to the Synthesis of 2-Amino-2',4'-dimethoxybenzophenone This document provides a detailed, two-part protocol for the laboratory-scale synthesis of 2-Amino-2',4'-dimethoxybenzophenone, a valuable buildin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Synthesis of 2-Amino-2',4'-dimethoxybenzophenone
This document provides a detailed, two-part protocol for the laboratory-scale synthesis of 2-Amino-2',4'-dimethoxybenzophenone, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered on two classic and robust reactions in organic chemistry: the Friedel-Crafts acylation to construct the core benzophenone skeleton, followed by the reduction of a nitro group to yield the final amino-substituted product.
As a senior application scientist, this guide moves beyond a simple recitation of steps. It elucidates the chemical principles behind the protocol, emphasizes critical safety measures, and provides a framework for self-validation through in-process monitoring and characterization.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
Stage 1: Friedel-Crafts Acylation. 1,3-Dimethoxybenzene is acylated with 2-nitrobenzoyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst to form the intermediate, 2',4'-Dimethoxy-2-nitrobenzophenone.
Stage 2: Nitro Group Reduction. The nitro intermediate is subsequently reduced, typically using tin(II) chloride in an acidic medium, to afford the target compound, 2-Amino-2',4'-dimethoxybenzophenone.
Part 1: Synthesis of 2',4'-Dimethoxy-2-nitrobenzophenone (Intermediate)
This stage employs the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1] The reaction involves an electrophilic aromatic substitution where the electron-rich 1,3-dimethoxybenzene ring attacks a highly electrophilic acylium ion.[2]
Reaction Mechanism
The mechanism proceeds in three key steps:
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of 2-nitrobenzoyl chloride and abstracts the chloride, forming a resonance-stabilized acylium ion. This ion is a potent electrophile.[3]
Electrophilic Attack: The π-electrons of the highly activated 1,3-dimethoxybenzene ring act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.
Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The ketone product, however, remains complexed to the AlCl₃, necessitating an aqueous workup to liberate it.[3][4]
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Molar Eq.
1,3-Dimethoxybenzene
C₈H₁₀O₂
138.16
10.0 g
72.4
1.0
2-Nitrobenzoyl Chloride
C₇H₄ClNO₃
185.57
14.1 g
76.0
1.05
Anhydrous Aluminum Chloride
AlCl₃
133.34
11.2 g
84.0
1.16
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
-
-
Hydrochloric Acid (conc.)
HCl
36.46
~50 mL
-
-
Saturated Sodium Bicarbonate
NaHCO₃
84.01
As needed
-
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
-
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with a drying tube (CaCl₂)
Addition funnel
Ice-water bath
Heating mantle
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
Rotary evaporator
Melting point apparatus
Step-by-Step Experimental Protocol
Setup: Assemble the three-neck flask with the magnetic stir bar, addition funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid.
Reagent Charging: To the flask, add anhydrous aluminum chloride (11.2 g) and 100 mL of anhydrous dichloromethane (DCM). Begin stirring to form a slurry.
Initial Cooling: Cool the stirred slurry to 0-5 °C using an ice-water bath.
Substrate Addition: In a separate beaker, dissolve 1,3-dimethoxybenzene (10.0 g) and 2-nitrobenzoyl chloride (14.1 g) in 100 mL of anhydrous DCM. Transfer this solution to the addition funnel.
Controlled Acylation: Add the substrate solution dropwise from the addition funnel to the cold AlCl₃ slurry over approximately 60-90 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed (ensure the setup is in a well-ventilated fume hood).
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The color of the mixture will typically darken to a deep red or brown.
Reaction Quench: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing ~200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood.
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
Workup - Washing: Combine the organic extracts and wash sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to afford 2',4'-Dimethoxy-2-nitrobenzophenone as a crystalline solid.
Part 2: Synthesis of 2-Amino-2',4'-dimethoxybenzophenone (Final Product)
The reduction of an aromatic nitro group is a fundamental transformation, readily achieved with various reagents.[5][6] For this protocol, we utilize tin(II) chloride dihydrate in acidic ethanol, a reliable and high-yielding method for this specific conversion.[7]
Reaction Mechanism
Tin(II) chloride acts as a reducing agent in the presence of a proton source (HCl). The tin is oxidized from Sn(II) to Sn(IV) while the nitrogen atom in the nitro group is reduced from a high positive oxidation state to -3 in the amine. The overall process involves a series of electron and proton transfers, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Molar Eq.
2',4'-Dimethoxy-2-nitrobenzophenone
C₁₅H₁₃NO₅
287.27
10.0 g
34.8
1.0
Tin(II) Chloride Dihydrate
SnCl₂·2H₂O
225.63
39.3 g
174.1
5.0
Ethanol (95%)
C₂H₅OH
46.07
150 mL
-
-
Hydrochloric Acid (conc.)
HCl
36.46
50 mL
-
-
Sodium Hydroxide (50% w/v)
NaOH
40.00
As needed
-
-
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
-
Equipment
500 mL round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Standard glassware for workup and filtration
Rotary evaporator
Step-by-Step Experimental Protocol
Setup: In the 500 mL round-bottom flask, combine the intermediate 2',4'-Dimethoxy-2-nitrobenzophenone (10.0 g), tin(II) chloride dihydrate (39.3 g), and 150 mL of 95% ethanol.
Acidification: To the stirred suspension, carefully add 50 mL of concentrated hydrochloric acid.
Reduction Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). A thick, white precipitate of tin hydroxides will form.
Extraction: Add 150 mL of ethyl acetate to the flask and stir vigorously for 15 minutes to extract the product.
Filtration and Separation: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer.
Workup: Wash the organic layer with water and then with brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude 2-Amino-2',4'-dimethoxybenzophenone can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel to yield the final product.
Workflow Visualization
Caption: Overall workflow for the two-part synthesis.
Safety and Handling Precautions
All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing significant heat and toxic HCl gas.[8][9] It causes severe skin and eye burns.[10][11] Handle in an inert atmosphere and avoid any contact with moisture. Fires involving AlCl₃ should be extinguished with dry chemical or CO₂; do not use water.[8][9]
2-Nitrobenzoyl Chloride: Corrosive and moisture-sensitive.[12] Causes severe skin burns and eye damage.[13] Handle with care and avoid inhalation of vapors.
1,3-Dimethoxybenzene: A moderate hazard. Avoid contact with skin and eyes and inhalation of vapors.[14][15] It is combustible.[16] Keep away from ignition sources.[17]
Concentrated Acids (HCl): Highly corrosive and cause severe burns. Handle with extreme care, ensuring appropriate PPE is worn.
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and use only in a fume hood.
References
Apollo Scientific. (n.d.).
Meta-Sci. (n.d.).
BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
Synerzine. (2018).
Cole-Parmer. (2005).
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-4-FLUORO-5-NITROBENZOYL CHLORIDE.
Fisher Scientific. (2024).
TCI EUROPE N.V. (n.d.).
TCI AMERICA. (n.d.).
ACS Publications. (2025).
Chemistry Steps. (2025).
Fisher Scientific. (2025).
s d fine-chem limited. (n.d.).
ChemicalBook. (2019). Aluminium chloride-Health Hazard and Toxicity.
MilliporeSigma. (2025).
Google Patents. (n.d.).
ResearchGate. (2025).
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (n.d.).
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
Ereztech. (n.d.). Aluminum chloride - AlCl3.
ChemSupply Australia. (2024). SAFETY DATA SHEET - ALUMINIUM CHLORIDE Anhydrous.
PMC. (n.d.).
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride.
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
Application Note: Synthesis of 4-(2,4-Dimethoxyphenyl)quinazolines via Catalytic Oxidative Cyclization of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Strategic Rationale & Molecular Context The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotin...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Molecular Context
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and antimicrobial agents . While 4-phenylquinazolines are common, the introduction of electron-rich, sterically encumbered substituents at the C4 position can drastically alter the molecule's pharmacokinetic profile and target-binding affinity.
This application note details the utilization of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (commonly known as 2-amino-2',4'-dimethoxybenzophenone) as a highly specific precursor. The 2,4-dimethoxy substitution on the pendant phenyl ring provides critical hydrogen bond acceptors and enhances electron density for
stacking within ATP-binding pockets. However, the ortho-methoxy group introduces significant steric bulk, which historically impedes the initial nucleophilic attack required for ring closure. To overcome this, we employ a transition-metal-free, molecular iodine-catalyzed oxidative amination strategy that ensures high-yielding cyclocondensation .
Mechanistic Causality: Why These Conditions?
The synthesis of 2-substituted 4-(2,4-dimethoxyphenyl)quinazolines from our precursor relies on a tandem C(sp3)-H amination and oxidative cyclization using benzylamines as both the carbon and nitrogen source.
The Role of Molecular Iodine (
): Iodine acts as a dual-purpose reagent. Initially, it functions as a mild Lewis acid, activating the sterically hindered carbonyl carbon of the methanone to facilitate condensation with the benzylamine, forming an imine intermediate.
The Role of DMSO & Oxygen: Following intramolecular cyclization to a 1,2-dihydroquinazoline, the system requires an oxidative driving force to achieve full aromatization. DMSO stabilizes the iodonium intermediates, while atmospheric oxygen (or DMSO itself via a Kornblum-type pathway) serves as the terminal oxidant, regenerating the active iodine species and driving the thermodynamic sink toward the fully aromatic quinazoline .
Mechanistic pathway of I2-catalyzed oxidative cyclization to form the quinazoline core.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . We incorporate specific in-process controls (IPCs) that allow the chemist to verify the reaction trajectory before proceeding to the next step.
Reaction Assembly: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the methanone precursor and 1.2 mmol of the chosen benzylamine in 3.0 mL of anhydrous DMSO.
Catalyst Addition: Add 10 mol% of
. Causality Note: The solution will immediately turn deep brown. This color is your first IPC, confirming the presence of active molecular iodine.
Oxidative Heating: Attach a reflux condenser and heat the mixture to 120 °C under an open-air atmosphere (or
balloon) for 6–12 hours. The elevated temperature is strictly required to overcome the steric repulsion of the 2'-methoxy group during imine formation.
In-Process Control (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The starting methanone is highly conjugated and appears bright yellow on the plate. The reaction is complete when the yellow spot is consumed, replaced by a highly UV-active (254 nm), blue-fluorescent spot corresponding to the aromatic quinazoline.
Quenching & Workup: Cool the mixture to room temperature. Add 10 mL of saturated aqueous
. Causality Note: Thiosulfate reduces unreacted to iodide (). The IPC here is the visual transition of the mixture from dark brown to pale yellow/colorless, confirming the complete removal of oxidative iodine species that could otherwise degrade the product during isolation.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate.
Step-by-step experimental workflow highlighting critical quenching and validation stages.
Analytical Validation (NMR Signatures)
To definitively validate the success of the protocol, perform
NMR (, 400 MHz).
Disappearance: The broad singlet of the primary amine (
) from the starting methanone at ~6.5 ppm must be completely absent.
Appearance: The two methoxy groups of the 2,4-dimethoxyphenyl ring will appear as sharp, distinct singlets between 3.80 and 3.95 ppm. The newly formed quinazoline core will present highly deshielded aromatic protons between 7.80 and 8.20 ppm.
Quantitative Data Synthesis
The steric bulk of the 2,4-dimethoxyphenyl group on the precursor dictates the reaction kinetics. As demonstrated in the data below, the electronic nature of the benzylamine (
-group) significantly impacts the reaction time and overall yield . Electron-donating groups (EDGs) accelerate the initial nucleophilic attack, while electron-withdrawing groups (EWGs) require extended heating.
Entry
Benzylamine Substrate (-group)
Electronic Nature
Reaction Time (h)
Isolated Yield (%)
HPLC Purity (%)
1
Benzylamine ()
Neutral
8.0
85
>99.0
2
4-Methoxybenzylamine ()
EDG (Accelerating)
6.0
92
>99.5
3
4-Methylbenzylamine ()
EDG (Mild)
7.5
88
>99.0
4
4-Chlorobenzylamine ()
EWG (Decelerating)
11.0
76
>98.5
5
2-Thiophenemethylamine
Heteroaromatic
9.0
81
>98.0
Data Note: Yields represent isolated, chromatography-purified products. Reactions performed at 1.0 mmol scale using 10 mol%
in DMSO at 120 °C.
References
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules (MDPI). Available at:[Link]
Synthesis of Quinazolines: Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines (PMC Archive). National Institutes of Health (NIH). Available at:[Link]
Method
Reaction conditions for cyclization of 2-Amino-2',4'-dimethoxybenzophenone
Application Note: Cyclization Pathways for 2-Amino-2',4'-dimethoxybenzophenone Executive Summary The 2-Amino-2',4'-dimethoxybenzophenone (ADMBP) scaffold is a critical "branch-point" intermediate in medicinal chemistry.[...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cyclization Pathways for 2-Amino-2',4'-dimethoxybenzophenone
Executive Summary
The 2-Amino-2',4'-dimethoxybenzophenone (ADMBP) scaffold is a critical "branch-point" intermediate in medicinal chemistry.[1] Its unique electronic structure—featuring an electron-rich dimethoxy ring coupled to an anthranilic core—allows for divergent cyclization pathways.[1] This application note details the reaction conditions for transforming ADMBP into two pharmacologically distinct heterocycles:
3-Methoxyacridone via Base-Mediated Intramolecular
(Precursor for Acronycine-type antitumor alkaloids).[1]
1,4-Benzodiazepin-2-ones via Glycine Condensation (Precursor for CNS-active anxiolytics).[1]
This guide prioritizes reproducibility and scale-up feasibility, addressing the specific challenges posed by the steric and electronic effects of the 2',4'-dimethoxy substitution pattern.
Chemical Context & Mechanism
The reactivity of ADMBP is governed by the "push-pull" dynamics of the benzophenone system. The 2'-methoxy group is activated for nucleophilic displacement due to the electron-withdrawing nature of the carbonyl in the ortho position, while the 2-amino group serves as the internal nucleophile.
Pathway A: Acridone Formation (The
Route)
Under strong basic conditions, the amine is deprotonated to an amide anion, which attacks the 2'-position of the second ring. The methoxy group acts as a leaving group (methoxide), resulting in ring closure to the acridone core.
Key Challenge: The 4'-methoxy group donates electron density into the ring, potentially deactivating the 2'-position toward nucleophilic attack. High temperatures and polar aprotic solvents are required to overcome this energy barrier.[1]
Pathway B: Benzodiazepine Formation (The Condensation Route)
Reaction with an amino acid equivalent (e.g., Boc-Glycine or Glycine Ethyl Ester) targets the carbonyl and the amine.[1] The 2',4'-dimethoxy groups provide steric bulk that can influence the conformational lock of the resulting seven-membered ring, often enhancing receptor selectivity in the final drug candidate.
Experimental Protocols
Protocol A: Synthesis of 3-Methoxyacridone via NaH-Mediated Cyclization
Target Application: Synthesis of antitumor acridone alkaloids.[1]
Base: Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)[1]
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)[1]
Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1]
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under argon flow.
Solubilization: Dissolve 2-Amino-2',4'-dimethoxybenzophenone (10 mmol) in anhydrous DMF (50 mL). Ensure complete dissolution; the solution will likely be yellow/orange.[1]
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (25 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the mixture turns a deep red/brown (formation of the amide anion).
Cyclization: Remove the ice bath and heat the reaction mixture to 120°C - 140°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the benzophenone.
Note: The product (acridone) is highly fluorescent (blue/green) under UV (365 nm).[1]
Quenching: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-cold water containing 1M HCl (adjust to pH ~4–5). The crude acridone will precipitate as a yellow solid.
Purification: Filter the solid. Wash with water (3x) and cold methanol (1x) to remove mineral oil and unreacted starting material.[1] Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH 95:5).
Acylation: Dissolve the benzophenone (10 mmol) in CHCl3 (40 mL). Add Pyridine (15 mmol). Cool to 0°C. Add Fmoc-Glycyl Chloride (12 mmol) dropwise. Stir at RT for 2 hours.
Checkpoint: TLC should show conversion to the Fmoc-glycyl-amide intermediate.[1]
Deprotection: Wash the organic layer with 1M HCl, then Brine. Dry (Na2SO4) and concentrate.[1][2] Redissolve the intermediate in DMF (20 mL) and add Piperidine (20% v/v). Stir for 30 mins to remove Fmoc.[1]
Cyclization (One-Pot): Concentrate to remove piperidine/DMF. Redissolve the crude amine in Toluene or Xylene (50 mL).[1] Add Acetic Acid (5 drops) or Ammonium Acetate (catalytic).[1] Reflux with a Dean-Stark trap for 12–18 hours.[1]
Mechanism:[1][3][4][5][6] The free primary amine attacks the benzophenone carbonyl, forming the imine (C=N) and closing the 7-membered ring.
Isolation: Cool to RT. The benzodiazepine often crystallizes directly from toluene upon cooling.[1] If not, concentrate and recrystallize from Isopropanol.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways and the specific mechanistic steps for the Acridone formation.
Caption: Divergent cyclization pathways for 2-Amino-2',4'-dimethoxybenzophenone yielding Acridone (top) or Benzodiazepine (bottom) scaffolds.
Troubleshooting & Optimization
Issue 1: Low Yield in Acridone Synthesis
Cause: Moisture in the solvent (DMF is hygroscopic) kills the NaH or the amide anion.
Solution: Distill DMF over CaH2 or use molecular sieves (4Å) for 24h prior to use. Increase NaH to 3.0 eq.
Cause: Steric hindrance from the 2'-methoxy group prevents the amine from attacking the carbonyl.
Solution: Switch solvent from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C).[1] Use a stronger Lewis Acid catalyst (e.g., TiCl4 - Caution: harsh conditions).[1]
Issue 3: Demethylation Side Reaction
Observation: Formation of phenolic products.[1][7][8]
Cause: At temperatures >150°C, methoxy groups can be cleaved by nucleophiles (like the displaced methoxide).[1]
Solution: Keep reaction time strictly under 6 hours.
References
BenchChem. (2025).[1][5] Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives: A Detailed Guide for Researchers. Retrieved from [1]
Royal Society of Chemistry. (2020).[1] Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis. J. Chem. Soc., Perkin Trans.[1] 1. Retrieved from [1]
National Institutes of Health (PubMed). (2019).[1] Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.[1][8] Retrieved from [1]
Application Note: Catalytic Reduction Strategies for (2-aminophenyl)(2,4-dimethoxyphenyl)methanone
Abstract & Strategic Overview The reduction of (2-aminophenyl)(2,4-dimethoxyphenyl)methanone presents a unique chemoselective challenge due to the competing electronic effects of the electron-rich dimethoxy ring and the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The reduction of (2-aminophenyl)(2,4-dimethoxyphenyl)methanone presents a unique chemoselective challenge due to the competing electronic effects of the electron-rich dimethoxy ring and the coordinating ability of the ortho-amino group. This substrate sits at a divergent synthetic junction:
Partial Reduction: Yields the benzhydrol (alcohol), a scaffold for chiral auxiliaries.
Exhaustive Reduction: Yields the diphenylmethane (methylene), a core pharmacophore for antihistamines and antineoplastics.
Cyclization (The "Trap"): Improper acidic or thermal conditions can trigger intramolecular condensation to form 1,3-dimethoxyacridin-9(10H)-one , effectively destroying the ketone scaffold.
This guide provides two validated protocols to navigate these pathways, utilizing Ruthenium-catalyzed Transfer Hydrogenation (Ru-TH) for alcohol synthesis and Acid-Promoted Palladium Hydrogenolysis for methylene synthesis.
Chemical Context & Substrate Analysis[1][2][3][4][5][6]
Ketone (C=O): Sterically crowded by the ortho-amino group.
Amino Group (-NH₂): A Lewis base capable of poisoning heterogeneous catalysts (Pd/Pt) by binding to active sites. It also facilitates intramolecular cyclization.
Methoxy Groups (-OMe): Strong electron donors at the 2,4-positions. This increases electron density on the carbonyl carbon, making it less electrophilic and harder to reduce via hydride attack, but stabilizing the carbocation intermediate required for hydrogenolysis.
Divergent Reaction Pathways
The following diagram illustrates the critical decision points in processing this molecule.
Caption: Divergent synthetic fates of the target benzophenone. Pathways A and B are the desired reduction routes; Pathway C is the thermodynamic trap.
Protocol A: Chemoselective Reduction to the Alcohol
Target: (2-aminophenyl)(2,4-dimethoxyphenyl)methanol
Method: Asymmetric Transfer Hydrogenation (ATH)
Rationale
Standard borohydride reductions (NaBH₄) are non-catalytic and generate boron waste. Heterogeneous hydrogenation (H₂/Pd) often struggles to stop at the alcohol stage without forcing conditions that risk ring saturation. Ruthenium-catalyzed transfer hydrogenation using the Noyori-Ikariya class of catalysts is superior here. The "outer-sphere" mechanism operates via a metal-ligand bifunctional pathway, which tolerates the free amine and avoids direct coordination poisoning.
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Inert Gas: Argon or Nitrogen.
Step-by-Step Procedure
Preparation: In a glovebox or under argon flow, charge a reaction flask with the substrate (1.0 equiv) and the Ru-catalyst (0.01 equiv).
Solvation: Add degassed DCM (0.5 M concentration relative to substrate).
Activation: Add the Formic Acid/TEA mixture (3.0 equiv of formate).
Note: Evolution of CO₂ gas will occur. Ensure the system is vented through a bubbler.
Reaction: Stir at room temperature (20–25°C) for 12–24 hours.
Monitoring: Monitor via HPLC or TLC. The disappearance of the ketone peak and appearance of the alcohol is distinct.
Quench: Quench by adding saturated aqueous NaHCO₃.
Isolation: Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). Avoid acidic silica if possible to prevent dehydration/cyclization.
Critical Control Point
The ortho-amino group can form H-bonds with the sulfonyl oxygen of the catalyst ligand, potentially altering enantioselectivity. If racemic product is acceptable, the simpler [RuCl₂(p-cymene)]₂ dimer with 2-aminoethanol ligand is a cost-effective alternative.
Direct reduction of a benzophenone to a methylene group usually requires harsh conditions (Wolff-Kishner) incompatible with many functional groups. A milder catalytic approach involves Pd/C hydrogenation promoted by a Brønsted acid . The acid serves two functions:[1][2]
Protonation of the Amine: Converts -NH₂ to -NH₃⁺, preventing it from binding strongly to the Pd surface (poisoning).
Activation of the Alcohol: Promotes the elimination of the intermediate alcohol to a benzylic carbocation/quinone methide, which is rapidly reduced by Pd-H species.
Materials
Catalyst: 10% Pd/C (Type: Degussa or similar high-activity grade), 5-10 wt% loading.
Additive: Methanesulfonic acid (MSA) or HCl (1.1 equiv).
Hydrogen Source: H₂ gas (balloon or low pressure 1-3 bar).
Step-by-Step Procedure
Salt Formation: Dissolve the substrate (1.0 equiv) in Methanol (0.2 M). Add MSA (1.1 equiv) dropwise. Stir for 10 minutes to ensure full protonation of the amine.
Why? Free amines poison Pd catalysts. The ammonium salt does not.
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass) under an inert atmosphere (Nitrogen purge).
Safety: Pd/C is pyrophoric. Do not add to dry solvent.
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Maintain a pressure of 1–3 bar (balloon pressure is often sufficient for this activated substrate).
Heating: Warm the reaction to 40–50°C.
Mechanism:[4][5][6][7][8][9] The ketone reduces to the alcohol first. The acid then catalyzes the hydrogenolysis of the benzylic C-OH bond.
Monitoring: Check for the disappearance of the intermediate alcohol (M+2 mass peak).
Work-up: Filter the catalyst through a Celite pad.
Neutralization: The filtrate contains the ammonium salt of the product. Neutralize with aqueous NaOH to liberate the free amine.
Extraction: Extract with DCM/EtOAc.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Reaction stops at Alcohol
Insufficient acidity
Add 0.5 equiv more MSA or switch to H₂SO₄.
Ring Saturation (Over-reduction)
Pressure too high
Reduce H₂ pressure to 1 atm; lower temp to RT.
No Reaction
Catalyst Poisoning
Ensure amine is fully protonated (check pH < 2).
Acridone Formation
Acid + High Heat
Keep temperature < 60°C; ensure H₂ pressure is maintained.
Mechanistic Visualization: The Acid-Promoted Pathway
The following diagram details the specific logic of Protocol B, highlighting how the acid additive enables the difficult C-O bond cleavage.
Caption: Mechanism of Acid-Promoted Hydrogenolysis. The acid prevents catalyst poisoning and activates the intermediate alcohol.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][9] Accounts of Chemical Research, 30(2), 97–102. [Link]
Adams, J. H., et al. (1976). Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis.[5][10][11] Journal of the Chemical Society, Perkin Transactions 1, 2089-2094. [Link]
Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. (Standard text on Pd/C specificity and poisoning).
Foubelo, F., & Yus, M. (2005). Polyphenols and diphenylmethanes: synthesis and biological activity. Current Organic Chemistry. (Context on the biological importance of the methylene reduction product).
Mastering Purity: A Guide to Solvent Selection for the Recrystallization of (2-Aminophenyl)-(2,4-dimethoxyphenyl)-methanone
This comprehensive application note serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the critical process of solvent selection for the recrystallization of the a...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive application note serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the critical process of solvent selection for the recrystallization of the aromatic ketone, Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-. The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance, and recrystallization remains a cornerstone technique for achieving the desired level of purification.[1][2] This guide will elucidate the principles of solvent selection, provide a systematic approach to choosing an appropriate solvent system, and present detailed protocols for the purification of the target compound.
The Critical Role of Recrystallization in API Synthesis
Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] By dissolving the impure solid in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. This process, when executed correctly, can significantly enhance the purity of a substance, which is a critical step in the synthesis of pharmaceutical compounds to ensure their safety and efficacy.[1]
Understanding the Target Molecule: (2-Aminophenyl)-(2,4-dimethoxyphenyl)-methanone
To effectively select a recrystallization solvent, a thorough understanding of the target molecule's physicochemical properties is essential.
Place the crude (2-Aminophenyl)-(2,4-dimethoxyphenyl)-methanone into an Erlenmeyer flask of appropriate size.
Add a small amount of n-propanol and a boiling chip or magnetic stir bar.
Heat the mixture to a gentle boil on a hot plate while stirring.
Continue to add small portions of hot n-propanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
[4]5. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a pre-warmed flask.
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold n-propanol to remove any adhering mother liquor.
Dry the crystals in a vacuum oven to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
This is a widely used and effective method for the recrystallization of aminobenzophenones.
[1][5]
Workflow Diagram:
Place the crude (2-Aminophenyl)-(2,4-dimethoxyphenyl)-methanone in an Erlenmeyer flask.
Add a minimal amount of 95% ethanol and heat the mixture to boiling to dissolve the solid completely.
While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
Collect the crystals by vacuum filtration.
Wash the collected crystals with a small amount of a cold ethanol-water mixture.
Dry the purified crystals thoroughly under vacuum.
Troubleshooting Common Recrystallization Issues
Issue
Potential Cause
Troubleshooting Steps
No crystals form upon cooling
Too much solvent was used.
Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.
Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.
Oiling out
The boiling point of the solvent is higher than the melting point of the compound.
Use a lower-boiling solvent or a different solvent system.
The solution is cooling too rapidly.
Reheat the solution to redissolve the oil and allow it to cool more slowly.
Low recovery of crystals
Too much solvent was used.
Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. [5]
The crystals were washed with solvent that was not cold enough.
Ensure the wash solvent is thoroughly chilled in an ice bath before use.
Premature crystallization during hot filtration.
Use a pre-heated funnel and receiving flask. Add a small amount of extra hot solvent before filtering. [5]
Safety Precautions
When working with organic solvents, it is imperative to adhere to standard laboratory safety procedures.
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Avoid inhaling solvent vapors and prevent contact with skin and eyes.
Keep solvents away from ignition sources as many are flammable.
Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of specific hazards.
Conclusion
The selection of an appropriate solvent is the most critical step in the successful recrystallization of (2-Aminophenyl)-(2,4-dimethoxyphenyl)-methanone. A systematic approach, beginning with an analysis of the target molecule's structure and followed by experimental solvent screening, will lead to the identification of an optimal solvent or solvent system. The detailed protocols provided for both single-solvent and mixed-solvent recrystallization offer robust starting points for achieving high purity of this important chemical intermediate. By carefully following these guidelines and troubleshooting procedures, researchers can confidently and effectively purify their target compound, ensuring the quality required for subsequent applications in research and drug development.
References
BenchChem. (n.d.). Minimizing impurities during the workup and isolation of 2-Aminobenzophenone.
BenchChem. (n.d.). Application Note and Protocol: Laboratory Scale Purification of 2-Aminobenzophenone by Recrystallization.
Google Patents. (n.d.). US6310249B1 - Process for producing 2-aminobenzophenone compound.
Google Patents. (n.d.). CA2338421C - Process for producing 2-aminobenzophenone.
University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester Chemistry Department.
University of Rochester. (n.d.). RECRYSTALLISATION. Retrieved from University of Rochester Chemistry Department.
Chemsrc. (2025, August 25). (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone.
Application Note: Microwave-Assisted Synthesis of 2-Amino-2',4'-dimethoxybenzophenone Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Accelerated synthetic workflows, mechanistic causality, and green chemistry validation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Accelerated synthetic workflows, mechanistic causality, and green chemistry validation.
Introduction & Strategic Rationale
2-Aminobenzophenones are privileged scaffolds in drug discovery, serving as obligate precursors for 1,4-benzodiazepines, quinolines (via Friedländer annulation), and targeted kinase inhibitors [1]. Specifically, 2-amino-2',4'-dimethoxybenzophenone derivatives are highly valued in the development of p38 Mitogen-Activated Protein (MAP) kinase inhibitors. The electron-donating methoxy groups at the 2' and 4' positions significantly enhance the electron density of the pendant aryl ring, altering the conformational landscape to improve binding affinities within the kinase ATP-binding pocket through favorable electrostatic interactions.
Historically, synthesizing these sterically hindered, electron-rich benzophenones relied on harsh, multi-step Friedel-Crafts acylations that required prolonged reflux times (>12 hours) and yielded complex byproduct profiles. The transition to Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow [2].
Mechanistic Causality: The Microwave Advantage
Microwave irradiation accelerates chemical transformations through two synergistic mechanisms:
Dielectric Heating (Thermal): Microwaves couple directly with polar molecules (possessing a high loss tangent,
). In closed-vessel systems, solvents can be superheated well above their atmospheric boiling points, exponentially increasing reaction rates according to the Arrhenius equation.
Specific Microwave Effects (Non-Thermal): Reactions involving highly polar transition states—such as the nucleophilic ring-opening of isatoic anhydride or the oxidative addition step in palladium-catalyzed aminations—are selectively stabilized by the microwave field. This lowers the activation energy (
), driving the reaction forward with high atom economy [3].
The following self-validating protocols outline the synthesis of the core scaffold and its subsequent derivatization. Every step is designed to ensure maximum yield, safety, and reproducibility.
Protocol A: Microwave-Assisted Synthesis of the Core Scaffold
This protocol details the one-pot synthesis of 2-amino-2',4'-dimethoxybenzophenone via the decarboxylative Friedel-Crafts acylation of 1,3-dimethoxybenzene with isatoic anhydride [4].
Causality Check: Isatoic anhydride is selected over 2-nitrobenzoyl chloride because it avoids a subsequent reduction step and utilizes atom-efficient decarboxylation to drive the reaction forward thermodynamically.
Reagents:
Isatoic anhydride (1.0 mmol)
1,3-Dimethoxybenzene (1.2 mmol)
Diacetoxyiodobenzene (DIB) or Erbium(III) triflate (5 mol%)
N,N-Dimethylformamide (DMF) (3 mL)
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent borosilicate vial, combine isatoic anhydride, 1,3-dimethoxybenzene, and the catalyst in 3 mL of anhydrous DMF.
Sealing: Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap. Rationale: A hermetic seal is required to withstand autogenous pressure (up to 20 bar) generated by solvent superheating and CO₂ evolution.
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 150°C for 15 minutes with dynamic power modulation.
Cooling & Venting: Rapidly cool the vial to <50°C using compressed nitrogen before uncrimping. Rationale: Rapid cooling prevents thermal degradation of the amino product and ensures safe venting of residual CO₂.
Workup Validation: Quench the mixture with ice-cold water (15 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to yield the pure 2-amino-2',4'-dimethoxybenzophenone.
To synthesize advanced p38 MAP kinase inhibitors, the core scaffold is selectively brominated at the 5-position, followed by a Buchwald-Hartwig amination [1].
Causality Check: Toluene is a microwave-transparent solvent (
). However, the polar Pd-catalyst complex and ionic base act as "molecular radiators," absorbing microwave energy locally. This localized superheating drives the catalytic cycle rapidly without degrading the bulk solvent.
Inert Atmosphere Setup: In a glovebox or under strict Argon flow, charge a microwave vial with the brominated core, Pd₂(dba)₃, Xantphos, and NaOtBu. Rationale: Pd(0) species are highly sensitive to oxidation; an inert atmosphere prevents catalyst deactivation.
Reagent Addition: Add anhydrous toluene and the substituted aniline. Seal the vial securely.
Irradiation: Subject the mixture to microwave irradiation at 120°C for 10 minutes.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via chromatography.
Fig 2: Inhibition of the p38 MAPK inflammatory signaling pathway by target derivatives.
Data Presentation & Comparative Analysis
The integration of microwave technology significantly outperforms conventional thermal methods. The tables below summarize the quantitative improvements in both the core synthesis and downstream derivatization.
Table 1: Comparative Synthesis Metrics for 2-Amino-2',4'-dimethoxybenzophenone Core
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Closed Vessel)
Improvement Factor
Temperature
110°C (Toluene Reflux)
150°C (Superheated DMF)
+40°C
Reaction Time
12 - 18 hours
15 minutes
~50x Faster
Catalyst Loading
20 mol% AlCl₃
5 mol% DIB
75% Reduction
Isolated Yield
55 - 60%
88 - 92%
+30%
Purity (LC-MS)
< 85% (Multiple byproducts)
> 98% (Clean profile)
Significant
Table 2: Yields of Pd-Catalyzed Amination Derivatives (Protocol B)
Substituted Aniline Reactant
Reaction Time (MW)
Isolated Yield (%)
Application / Target
4-Fluoroaniline
10 min
91%
p38 MAPK Inhibitor
3-(Trifluoromethyl)aniline
12 min
85%
CNS Active Scaffold
4-Methoxyaniline
10 min
94%
Benzodiazepine Precursor
2-Aminopyridine
15 min
78%
Heterocyclic Annulation
References
Title: Rapid and Efficient Microwave-Assisted Synthesis of Aryl Aminobenzophenones Using Pd-Catalyzed Amination
Source: The Journal of Organic Chemistry (ACS Publications), 2004, 69(15), 4936-4947.
URL: [Link]
Title: Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer
Source: Asian Journal of Organic & Medicinal Chemistry, 2018.
URL: [Link]
Title: Synthesis of 2-aminobenzophenone from isatoic anhydride using diacetoxy iodo benzene as a catalyst
Source: Journal of Emerging Technologies and Innovative Research (JETIR), 2019.
URL: [Link]
Method
Application Note: Storage and Handling Protocols for Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Abstract & Strategic Context Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (Synonym: 2-Amino-2',4'-dimethoxybenzophenone) is a critical pharmacophore intermediate used primarily in the synthesis of nitrogen-containin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (Synonym: 2-Amino-2',4'-dimethoxybenzophenone) is a critical pharmacophore intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including quinazolines (EGFR inhibitors), 1,4-benzodiazepines (GABA modulators), and acridones .[1][2][3]
Unlike simple benzophenones, the presence of the electron-donating 2,4-dimethoxy motif combined with the nucleophilic 2-amino group creates a unique stability profile.[3] While the methoxy groups enhance lipid solubility and target binding affinity, they also activate the aromatic ring toward electrophilic oxidation.[4][2] Consequently, this compound requires stricter handling protocols than generic aminobenzophenones to prevent oxidative degradation and polymerization.[4][2]
This guide defines the "Gold Standard" protocols for storage, solubilization, and quality control to ensure experimental reproducibility in drug development campaigns.
Physicochemical Profile & Hazard Assessment
Table 1: Chemical Identity & Properties
Property
Specification / Data
Notes
Chemical Name
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
CAS Number
Not widely listed (Analog: 36192-61-7)
Treat as Custom Research Intermediate .[1][2][3][5]
Critical Safety Note: As an aniline derivative, assume potential for methemoglobinemia upon excessive exposure.[4][1][2][3] Handle exclusively in a fume hood.
Storage Protocols: The "Inert Chain of Custody"[1][2]
The primary degradation pathways for this compound are photo-oxidation (promoted by the benzophenone core) and N-oxidation (promoted by the amino group).[1][2][3]
Arrival & Initial Processing
Upon receipt, do not simply place the bottle in the fridge.[4][2][3] Follow this workflow to maximize shelf-life.
Figure 1: Critical workflow for receiving and banking sensitive aminobenzophenone intermediates.
Specific Storage Conditions[1][2][3][4]
Temperature: Store at -20°C for long-term (>1 month). 2-8°C is acceptable for active working stocks (<2 weeks).[1][2]
Atmosphere: The container must be backfilled with Argon or Nitrogen after every use.[4][1][2][3] The amino group is susceptible to air oxidation, turning the solid from yellow to brown.[4][2]
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage to prevent leaching or sorption.[4][2][3]
Light Protection: Strictly protect from UV/Ambient light.[4][1][2][3] Benzophenones are photo-initiators; light exposure can induce radical formation and self-polymerization.[1][2][3]
Avoid: Water (precipitation), Acetone (potential Schiff base formation with the primary amine over time), Ethers (peroxide risk if not stabilized).[4][1][2]
Preparation of Stock Solutions (10 mM - 100 mM)
Weighing: Weigh quickly in ambient air, but minimize exposure time.
Dissolution: Add DMSO dropwise. Vortex gently.
Note: If the solution appears cloudy, sonicate for 30 seconds at ambient temperature.
Filtration: If using for biological assays, filter through a 0.22 µm PTFE or Nylon membrane.[4][1][2][3] Do not use Cellulose Acetate (DMSO incompatibility).[4][1][2][3]
Solubilization Decision Tree
Choose the correct solvent system based on your downstream application.[4][1][2][3]
Figure 2: Solvent selection logic based on experimental intent.
Quality Control & Troubleshooting
Routine Purity Check (HPLC-UV)
Before committing the material to a multi-step synthesis or expensive bioassay, verify purity.[4][1][2][3]
Recrystallize from Ethanol/Water (9:1).[4][1][2][3]
Emergency Procedures
Skin Contact: Wash immediately with soap and copious water.[4][1][2] The lipophilic methoxy groups facilitate skin absorption.[4][1][2][3]
Eye Contact: Rinse cautiously with water for 15 minutes.[4][1][2][3] Remove contact lenses.[4][1][2][3]
Spill Cleanup: Dampen with ethanol to prevent dust generation, then wipe up.[4][1][2][3] Treat waste as hazardous organic chemical waste (halogen-free).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520748, (2,4-Dimethoxyphenyl)(phenyl)methanone.[4][1][2][3] Retrieved from [Link][1][2][3]
Khan, A., et al. (2020). Computational and Pharmacological Investigation of Methoxybenzylidene Derivatives.[4][1][2][6]Drug Design, Development and Therapy.[4][2][3] Retrieved from [Link]
Optimizing temperature for acylation of 2,4-dimethoxybenzene with isatoic anhydride
Article ID: KB-7742 Topic: Temperature Optimization for the Acylation of 2,4-Dimethoxybenzene with Isatoic Anhydride Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Techn...
Author: BenchChem Technical Support Team. Date: March 2026
Article ID: KB-7742
Topic: Temperature Optimization for the Acylation of 2,4-Dimethoxybenzene with Isatoic Anhydride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and optimize the thermal parameters for the Friedel-Crafts acylation of highly activated arenes using isatoic anhydride.
Mechanistic Overview: The Causality of Temperature Control
The synthesis of 2-amino-2',4'-dimethoxybenzophenone via the reaction of 2,4-dimethoxybenzene with isatoic anhydride is a delicate electrophilic aromatic substitution ()[1]. Isatoic anhydride acts as a masked acylating agent. Upon activation by a Lewis acid (typically AlCl₃), the anhydride ring opens, followed by the extrusion of carbon dioxide (CO₂) to form an active electrophilic acylium-type species ()[2].
Because 2,4-dimethoxybenzene is highly electron-rich, it is exceptionally reactive. Consequently, the causality of temperature control in this specific workflow is twofold:
Thermodynamic Activation: Sufficient thermal energy is required to drive the decarboxylation of the isatoic anhydride-Lewis acid complex. Without this, the electrophile never fully forms.
Side-Reaction Suppression: Excessive heat in the presence of strong Lewis acids leads to the cleavage of the aryl-methyl ether bonds (O-demethylation), producing unwanted phenolic byproducts and destroying the highly activating methoxy substituents ()[3].
Troubleshooting Guides & FAQs
Q1: My reaction yield is extremely low, and I see unreacted isatoic anhydride on the TLC. What is going wrong?A: This is a classic symptom of a kinetically stalled reaction due to insufficient temperature. While 2,4-dimethoxybenzene is highly activated, the initial ring-opening and subsequent decarboxylation of isatoic anhydride require an activation energy threshold. If your reaction is running below 20 °C, the intermediate complex forms but fails to eliminate CO₂.
Actionable Fix: Gradually increase the internal temperature to the optimal 40–50 °C range. Monitor the reaction via a gas bubbler; the onset of CO₂ evolution is a self-validating indicator that the acylation is proceeding.
Q2: I am getting a complex mixture of products, and NMR shows a loss of methoxy signals. How do I prevent this?A: You have exceeded the thermal threshold for ether stability. Strong Lewis acids like AlCl₃ are excellent demethylating agents at elevated temperatures (>70 °C). When the temperature is too high, the Lewis acid coordinates with the methoxy oxygen, cleaving the methyl group and leaving a phenol.
Actionable Fix: Strictly maintain the internal reaction temperature below 60 °C. If exotherms are an issue during reagent addition, use an ice bath to control the initial mixing phase before warming to the 40–50 °C operating range.
Q3: Can I use a milder catalyst to allow for higher temperature operation without demethylation?A: Yes. If temperature control is challenging at scale, switching from AlCl₃ to milder Lewis acids (such as ZnCl₂ or hypervalent iodine reagents) can widen your thermal operating window, albeit at the cost of longer reaction times.
Quantitative Data: Temperature vs. Yield Profile
The following table summarizes the causal relationship between internal temperature, target yield, and impurity generation when using 2.2 equivalents of AlCl₃ in 1,2-dichloroethane (DCE).
Internal Temperature (°C)
Conversion Rate (%)
Yield of Target Product (%)
O-Demethylation Byproducts (%)
Observation / Causality
0 - 20
< 30
25
0
Insufficient energy for CO₂ extrusion. Reaction stalls.
40 - 50
> 95
88
< 2
Optimal. Balanced kinetics and ether stability.
70 - 80
> 95
45
40
High conversion, but severe ether cleavage occurs.
> 90
> 95
< 15
> 70
Massive degradation, demethylation, and polymerization.
Experimental Protocol: Self-Validating Workflow
This step-by-step methodology incorporates built-in validation checks to ensure experimental integrity and real-time troubleshooting.
Step 1: Preparation and Setup
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a reflux condenser connected to a mineral oil bubbler (critical for CO₂ monitoring).
Dissolve 2,4-dimethoxybenzene (1.0 equiv, 10 mmol) and isatoic anhydride (1.1 equiv, 11 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE).
Self-Validation: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely quench the Lewis acid.
Step 2: Catalyst Addition (Exotherm Control)
Cool the flask to 0–5 °C using an ice-water bath.
Add anhydrous AlCl₃ (2.2 equiv, 22 mmol) portion-wise over 15 minutes.
Causality: Two equivalents are required because the Lewis acid coordinates to both the anhydride and the resulting aminobenzophenone product. The ice bath prevents localized hot spots that cause immediate demethylation.
Step 3: Thermal Activation
Remove the ice bath and gently warm the reaction mixture to an internal temperature of 45 °C using a temperature-controlled heating mantle.
Self-Validation: Observe the mineral oil bubbler. Steady bubbling indicates CO₂ evolution, confirming that the active electrophilic species is forming and reacting.
Step 4: Monitoring and Quenching
Maintain at 45 °C for 4–6 hours. Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
Once the 2,4-dimethoxybenzene spot is consumed, cool the reaction back to 0 °C.
Carefully quench by adding 30 mL of cold 1M HCl dropwise.
Self-Validation: The quench will be highly exothermic. A successful quench breaks the Aluminum-product complex, transitioning the free 2-amino-2',4'-dimethoxybenzophenone into the organic phase. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.
Process Visualization
Temperature optimization workflow for the Friedel-Crafts acylation of 2,4-dimethoxybenzene.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PUR-AMBP-24
Subject: Removal of Impurities from Crude (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Open for Resolution
Incident Overview & Chemical Profile
User Context: You are synthesizing (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone (often an intermediate for quinazoline or benzodiazepine derivatives). The crude product likely appears as a dark, sticky solid or viscous oil due to residual aluminum salts, unreacted 1,3-dimethoxybenzene, or oxidation of the aniline moiety.
Functional Handle: The primary amine (–NH₂) on the phenyl ring is the critical "switch" for purification. It allows the molecule to be protonated (water-soluble) or deprotonated (organic-soluble).
Aluminum salts:[1] If Friedel-Crafts acylation was used.
Azo/Oxidation Tars: Colored impurities from amine oxidation.
Impurity Diagnostic Panel
Impurity Type
Origin
Chemical Behavior
Removal Strategy
1,3-Dimethoxybenzene
Excess Starting Material
Neutral / Lipophilic
Remains in organic layer during Acid Extraction.
Isatoic Anhydride / Anthranilic Acid
Hydrolysis of SM
Acidic / Amphoteric
Soluble in dilute Base (NaOH wash).
Aluminum/Inorganic Salts
Catalyst Residue
Ionic / Water Soluble
Water washes / EDTA treatment.
Colored Tars (Oligomers)
Oxidation of Amine
High MW / Lipophilic
Activated Carbon (Charcoal) or Silica plug.
Core Purification Protocols
Protocol A: The "Double-Switch" Acid-Base Extraction (Recommended)
Use this method if your crude is an oil or contains significant starting materials.
Principle: This protocol exploits the basicity of the aniline nitrogen. By switching pH, we force the molecule to migrate between phases, leaving non-basic impurities (dimethoxybenzene) and acidic impurities behind.
Reagents:
Ethyl Acetate (EtOAc)
Hydrochloric Acid (2N HCl)
Sodium Hydroxide (2N NaOH) or Ammonium Hydroxide (NH₄OH)
Brine (Saturated NaCl)
Workflow:
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .
Base Wash (Remove Acids): Wash the EtOAc layer with 2N NaOH (2x).
Logic: This removes unreacted anthranilic acid or phenolic byproducts. The target amine remains in the EtOAc.
Acid Extraction (The Switch): Extract the EtOAc layer with 2N HCl (3x).
Observation: The target amine protonates (
) and moves into the Aqueous Acidic Layer .
Separation: Keep the Aqueous Layer . Discard the EtOAc layer (contains neutral 1,3-dimethoxybenzene and tars).
Neutralization (Precipitation): Cool the acidic aqueous solution to 0–5°C. Slowly add 2N NaOH or NH₄OH until pH > 10.
Result: The product deprotonates and precipitates as a solid.
Isolation: Filter the solid, wash with water, and dry.[2][3]
Protocol B: Recrystallization (Polishing)
Use this method if the product is solid but off-color or has minor impurities.
Solvent System: Ethanol (95%) or Ethanol/Water.
Dissolve: Suspend the solid in minimal boiling Ethanol .
Clarify: If the solution is dark, add Activated Carbon (5% w/w), stir for 10 mins, and filter hot through Celite.
Crystallize: Allow the filtrate to cool slowly to room temperature.
Troubleshooting: If oiling occurs, scratch the glass or add a "seed" crystal.
Precipitate: If no crystals form, add warm Water dropwise until slight turbidity appears, then cool to 4°C.
Visual Workflows
Figure 1: The "Double-Switch" Purification Logic
This diagram illustrates the phase migration of the target molecule versus impurities.
Caption: Flowchart demonstrating the separation of acidic and neutral impurities via pH manipulation.
Troubleshooting Guide (FAQ)
Q1: The product "oils out" during recrystallization instead of forming crystals. What do I do?
Cause: This is common with benzophenones containing methoxy groups. It indicates the solution is too concentrated or cooled too quickly, or residual solvent (like toluene/benzene) is trapped.
Resolution:
Reheat to dissolve the oil.
Add a small amount of a co-solvent like Hexane or Heptane to the hot ethanol solution.
Allow to cool very slowly (wrap the flask in foil/towel).
Trituration: If it remains an oil, decant the solvent and grind the oil with cold Hexane/Ether to induce solidification.
Q2: My product is bright yellow/orange. Is this normal?
Analysis: Pure aminobenzophenones are typically yellow to greenish-yellow crystalline solids.
Warning: If the color is dark brown or red, it indicates oxidation (azo formation).
Fix: Perform the Activated Carbon step described in Protocol B. Ensure you are drying the product under vacuum at <50°C, as heat + air accelerates oxidation.
Q3: Low yield after Acid-Base extraction. Where is my product?
Diagnostic: Check the pH of the final precipitation step.
Reason: The amine is a weak base. If the pH is only 7–8, the molecule may still be partially protonated (soluble).
Fix: Ensure the pH is raised to >10 using strong base (NaOH). If yield is still low, saturate the aqueous layer with NaCl (salting out) and extract with DCM.
Q4: I see a persistent impurity at RRT 0.9 on HPLC.
Suspect: This is likely the 2,6-dimethoxy isomer (regioisomer) or unreacted 1,3-dimethoxybenzene.
Fix: The "Double-Switch" (Protocol A) removes the unreacted starting material effectively. If it is a regioisomer, recrystallization from Isopropanol is often more selective than Ethanol for isomer separation.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience, 2006. (Reference for stability of methoxy/amine groups during acid/base workup).
US Patent 3,830,845. Purification of 2,4-dihydroxy-benzophenone. (Provides industrial context for purifying substituted benzophenones via pH manipulation). Link
US Patent 5,712,407. Process for the preparation of 2-amino-4,5,3',4'-tetramethoxybenzophenone. (Describes specific solvent systems and hydrogenation/purification of similar methoxy-aminobenzophenones). Link
BenchChem Technical Data. 2'-Amino-4',5'-dimethoxyacetophenone Properties and Synthesis. (Analogous compound data supporting solubility profiles). Link
Minimizing side reactions during the synthesis of (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone
Welcome to the Process Chemistry Support Portal. 2-Aminobenzophenones are critical starting materials for the synthesis of a wide array of pharmaceuticals, most notably the 1, which are psychoactive drugs with sedative,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. 2-Aminobenzophenones are critical starting materials for the synthesis of a wide array of pharmaceuticals, most notably the 1, which are psychoactive drugs with sedative, hypnotic, and anxiolytic properties[1].
Synthesizing (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone efficiently requires navigating a two-step sequence: a Friedel-Crafts acylation followed by a nitro-group reduction. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you minimize side reactions and maximize yield.
Troubleshooting & FAQs
Q1: Why am I seeing demethylation of the 2,4-dimethoxyphenyl ring during the Friedel-Crafts acylation, and how do I prevent it?A1:
Causality: The Friedel-Crafts acylation utilizes a strong Lewis acid catalyst, typically aluminum chloride (
). While is necessary to activate the acyl chloride, it also strongly coordinates to the oxygen atoms of the methoxy groups on the 1,3-dimethoxybenzene substrate. At elevated temperatures or in the presence of excess catalyst, this coordination weakens the bond, leading to ether cleavage (demethylation) and the formation of unwanted phenolic byproducts. Because the product ketone also forms a stable complex with Lewis acids, a 2 (usually 1.1 equivalents) is strictly required[2].
Solution: Maintain strict temperature control (0–5 °C) during the addition of and do not exceed room temperature during the reaction. Limit to exactly 1.1 equivalents relative to the limiting reagent.
Q2: How do I avoid over-reduction (forming a benzhydrol) when converting the nitro group to the amine?A2:
Causality: The intermediate, (2-nitrophenyl)-(2,4-dimethoxyphenyl)methanone, contains both a reducible nitro group and a reducible diaryl ketone. Strong hydride donors (like
) or overly aggressive catalytic hydrogenation will reduce the ketone to a secondary alcohol (benzhydrol).
Solution: Employ chemoselective reduction methods. The Béchamp reduction (Iron powder in acetic acid) is highly selective for nitro groups in the presence of ketones. Alternatively, catalytic hydrogenation using 3 at atmospheric pressure is a proven method for reducing nitrobenzophenones without affecting the carbonyl moiety[3].
Q3: Why can't I synthesize the target molecule in one step by reacting 1,3-dimethoxybenzene directly with 2-aminobenzoyl chloride?A3:
Causality: 2-Aminobenzoyl chloride (anthraniloyl chloride) contains both a nucleophilic primary amine and a highly electrophilic acyl chloride. Under reaction conditions, the molecule will rapidly self-condense to form polyamides or cyclize into isatoic anhydride. The Friedel-Crafts acylation requires the amine to be masked as a nitro group (using 2-nitrobenzoyl chloride) to prevent this .
Quantitative Data: Reaction Optimization
The following table summarizes the impact of varying reaction conditions on the formation of side products and the overall yield of the target molecules.
Reaction Phase
Catalyst / Reagent
Temperature
Major Side Reaction
Target Yield (%)
Acylation
(2.5 eq)
25 °C
Ether Cleavage (Demethylation)
45%
Acylation
(1.1 eq)
0–5 °C
None Detected
88%
Reduction
(Excess)
0 °C
Ketone Over-reduction (Benzhydrol)
35%
Reduction
, Raney Ni
25 °C
Trace Hydroxylamine
92%
Reduction
Fe powder / AcOH
80 °C
None Detected
95%
Reaction Workflow & Pathway Visualization
Workflow for synthesizing 2-aminobenzophenone derivatives, highlighting key side reactions.
Self-Validating Experimental Protocols
Step 1: Synthesis of (2-Nitrophenyl)-(2,4-dimethoxyphenyl)methanone
Objective: Perform a regioselective Friedel-Crafts acylation while suppressing demethylation.
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1,3-dimethoxybenzene (1.0 eq) and 2-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration).
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Catalyst Addition: Add anhydrous
(1.1 eq) portion-wise over 30 minutes.
Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep red/brown complex upon the addition of
. This color change confirms successful acylium ion generation and .
Reaction: Stir the mixture at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature for an additional 2 hours.
Quenching: Carefully pour the mixture over crushed ice and 1M HCl.
Self-Validation Checkpoint: The destruction of the aluminum complex will result in the immediate precipitation of a pale yellow solid or a color shift in the organic layer back to pale yellow. If the mixture remains dark red/brown, the aluminum complex has not been fully hydrolyzed; add more 1M HCl and stir vigorously.
Isolation: Extract with DCM, wash with saturated
and brine, dry over anhydrous , and concentrate in vacuo. Recrystallize from ethanol.
Step 2: Selective Reduction to (2-Aminophenyl)-(2,4-dimethoxyphenyl)methanone
Objective: Reduce the nitro group to a primary amine without reducing the diaryl ketone.
Preparation: Dissolve the (2-nitrophenyl)-(2,4-dimethoxyphenyl)methanone (1.0 eq) in glacial acetic acid (0.3 M concentration).
Reagent Addition: Add fine Iron (Fe) powder (5.0 eq) to the solution.
Heating: Heat the suspension to 80 °C and stir vigorously for 3 hours.
Monitoring:
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (nitrobenzophenone) is UV-active but does not stain with ninhydrin. The product (aminobenzophenone) will appear as a lower-Rf spot that stains vividly with ninhydrin (purple/orange), confirming the presence of the primary amine without ketone reduction.
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with ethyl acetate.
Neutralization: Carefully neutralize the filtrate with saturated aqueous
until evolution ceases. Extract, dry the organic layer, and concentrate to yield the target (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone.
References
BenchChem. "nitrobenzophenone and 2-amino-5- chlorobenzophenone in Drug Synthesis". Available at: 1
Wikipedia. "Friedel–Crafts reaction". Available at: 2
Sigma-Aldrich. "Friedel–Crafts Acylation". Available at:
Google Patents. "US3203990A - 2-amino-2'-halo-5-nitro benzophenones". Available at: 3
Technical Support Center: Photostability Profile of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Executive Summary & Mechanism of Action The Core Issue: Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (hereafter referred to as M-ADMP ) is inherently unstable under UV and high-intensity visible light. It belongs to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanism of Action
The Core Issue:
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (hereafter referred to as M-ADMP ) is inherently unstable under UV and high-intensity visible light. It belongs to the 2-aminobenzophenone class, which acts as a photo-precursor to acridones .
The Mechanism (The "Why"):
Upon exposure to UV light (specifically UVA/UVB), M-ADMP undergoes an intramolecular photocyclization. The excited carbonyl triplet state facilitates a radical mechanism or nucleophilic attack by the ortho-amino group onto the electron-rich dimethoxy-substituted ring. This results in the oxidative formation of 1,3-dimethoxyacridin-9(10H)-one .
This is not a random degradation; it is a highly efficient photochemical synthesis of the acridone scaffold.
Visualizing the Pathway
Troubleshooting Guide (FAQ)
This section addresses specific anomalies observed during HPLC/LC-MS analysis and physical handling.
Category A: Physical Appearance[1]
Q: My bright yellow powder has turned greenish-brown after weighing. Is it compromised?A:Likely, yes. 2-aminobenzophenones are yellow. A shift to greenish-brown or the appearance of strong fluorescence typically indicates the formation of the acridone derivative.
Action: Dissolve a small amount in methanol and check under a UV lamp (365 nm). If you see intense blue/green fluorescence, significant degradation has occurred. The parent M-ADMP is weakly fluorescent compared to the acridone product.
Q: Can I handle this under standard laboratory fluorescent lights?A:No. Standard fluorescent tubes emit enough UV (mercury lines) to trigger cyclization over a few hours.
Action: All handling must be performed under amber-filtered lighting (Yellow/Orange filters, cutoff >500 nm).
Category B: Analytical Anomalies (HPLC/LC-MS)
Q: I see a new peak eluting after the main peak in HPLC. What is it?A: This is the photocyclization product, 1,3-dimethoxyacridin-9(10H)-one .
Mechanism: The acridone structure is more planar and conjugated than the parent benzophenone, often leading to stronger retention on reverse-phase columns (C18) due to enhanced π-π stacking interactions, despite being slightly less polar.
Mass Spec Check: Look for a mass shift of -2 Da (M-2H) relative to the parent ion [M+H]+. The parent is MW 257.29; the degradant will be ~255.27.
Q: My assay results are inconsistent (RSD > 5%) across injections.A: This is typically caused by on-column degradation or autosampler exposure .
Action:
Check Autosampler: Ensure the vial tray is shielded from ambient light.
Check Solvent: Avoid protic solvents (MeOH/H2O) if possible for prolonged storage; use Acetonitrile (MeCN) and analyze immediately. Protic solvents can stabilize the excited state intermediates, sometimes accelerating the reaction.
Check Flow Cell: If the detector uses a deuterium lamp without a cutoff filter, the UV from the detector itself can degrade the sample during slow flow rates (though rare, it happens with highly photosensitive compounds).
Stability Testing Protocols (Self-Validating)
Do not rely on generic stability data. Perform this specific Photostability Stress Test to determine the half-life of M-ADMP in your specific formulation or solvent.
Protocol: Rapid Photostability Assessment
Objective: Determine the degradation rate constant (
) and identify the primary degradant.
Materials:
Light Source: ICH Q1B Option 2 (Cool White Fluorescent + Near UV Lamp) or a Xenon Arc Lamp.
Actinometer: 2% Quinine Monohydrochloride Dihydrate (Standard) or p-Nitroanisole/Pyridine (Chemical Actinometer).
Sample: 1 mg/mL M-ADMP in Acetonitrile.
Step-by-Step Methodology:
Preparation (Dark Room):
Prepare a 1 mg/mL stock solution of M-ADMP in MeCN.
Fill two quartz cuvettes (or clear HPLC vials).
Wrap one vial completely in aluminum foil (Dark Control ).
Leave the second vial uncovered (Exposed Sample ).
Exposure:
Place both vials in the photostability chamber.
Expose for 1.2 million lux hours (Visible) and 200 Wh/m² (UV) as per ICH Q1B.[1]
Alternative (Rapid Check): Expose to direct sunlight or a 365 nm UV lamp for 1 hour.
Analysis (HPLC-UV/MS):
Analyze both samples immediately.
Calculation:
Acceptance Criteria:
Dark Control: Must show < 0.5% degradation. If > 0.5%, the compound is thermally unstable or the solvent is reactive.
Exposed Sample: If > 5% degradation is observed, the compound is photosensitive . (Expect > 20% for M-ADMP without protection).
Data Visualization: Expected HPLC Results
Parameter
Parent Compound (M-ADMP)
Degradant (Acridone)
Retention Time (RT)
~ 4.5 min
~ 5.2 min (Example)
UV Max ()
~ 240, 350 nm
~ 250, 400 nm (Red-shifted)
Fluorescence
Weak / None
Strong Blue/Green
Mass (m/z)
258.3 [M+H]+
256.3 [M-2H+H]+
Storage & Handling Guidelines
"The Amber Rule":
Solids: Store in amber glass vials, wrapped in aluminum foil, at -20°C.
Solutions: Prepare fresh. If storage is necessary, use amber autosampler vials.
Lab Environment: Use yellow UV-cutoff filters on all ceiling lights in the handling area.
References
International Council for Harmonisation (ICH). (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
[Link]
Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry. (Chapter: Photoprocesses in Photosensitising Drugs Containing a Benzophenone-like Chromophore).
[Link]
Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press. (Detailed methodology on actinometry and degradation kinetics).
[Link]
PubChem. (2025). Compound Summary: (2-aminophenyl)-(2,4-dimethoxyphenyl)methanone. National Library of Medicine.
[Link]
Overcoming steric hindrance in reactions involving 2-Amino-2',4'-dimethoxybenzophenone
The following technical guide is structured as a specialized support resource for researchers working with 2-Amino-2',4'-dimethoxybenzophenone (CAS: N/A for specific isomer, generic 2-aminobenzophenones) . It addresses t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers working with 2-Amino-2',4'-dimethoxybenzophenone (CAS: N/A for specific isomer, generic 2-aminobenzophenones) . It addresses the unique reactivity challenges imposed by the steric and electronic environment of this molecule.
Executive Summary & Molecular Profile
The Challenge:
2-Amino-2',4'-dimethoxybenzophenone presents a classic "perfect storm" of synthetic challenges.
Steric Crowding: The carbonyl center is flanked by an amino group (position 2) and a methoxy group (position 2'). This "ortho-ortho" substitution pattern creates a protective pocket that blocks nucleophilic attack at the carbonyl.
Electronic Deactivation:
Intramolecular Hydrogen Bonding: The 2-amino group forms a strong hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation and reducing the basicity of the amine.
SnAr Deactivation: For researchers attempting cyclization to acridones, the 4'-methoxy group (electron-donating) increases electron density at the 2'-reaction center, making the nucleophilic aromatic substitution (SnAr) significantly more difficult than in halogenated analogs.
This guide provides field-proven protocols to overcome these barriers.
Troubleshooting Guide (Q&A)
Issue 1: "I cannot convert the ketone to an imine (Schiff Base). Refluxing in ethanol/methanol gives no reaction."
Diagnosis:
Standard condensation conditions fail because the carbonyl carbon is sterically shielded by the 2'-methoxy and 2-amino groups. Furthermore, the intramolecular H-bond stabilizes the ketone form, raising the activation energy for nucleophilic attack.
Technical Solution:
You must switch from thermodynamic control to Lewis Acid Activation . The Lewis acid coordinates with the carbonyl oxygen, disrupting the intramolecular H-bond and increasing the electrophilicity of the carbonyl carbon.
Mechanism: TiCl₄ acts as a water scavenger and a Lewis acid activator. DABCO traps the HCl byproduct.
Key Step: Add TiCl₄ dropwise at 0°C to the amine/ketone mixture. The reaction often requires reflux for 12–24 hours.
Field Note: If TiCl₄ is incompatible with your substrate, use Microwave Irradiation (150°C, 20 bar, 30 min) in the presence of Molecular Sieves (4Å).
Issue 2: "The cyclization to the acridone is stalling or low-yielding. I see starting material even after 24h."
Diagnosis:
You are likely attempting an intramolecular SnAr reaction to displace the 2'-methoxy group.
Leaving Group: Methoxy (OMe) is a poor leaving group compared to Halogens (F, Cl).
Electronic Fight: The 4'-methoxy group is an electron donor (EDG). It pushes electron density into the ring, specifically enriching the ortho (2') and para positions. This makes the 2'-carbon less electrophilic, repelling the attacking amine.
Technical Solution:
You need "Brute Force" conditions to overcome the electronic deactivation. Weak bases (K₂CO₃) will not work.
Recommended Protocol (The NaH/DMAc Route):
Base: Sodium Hydride (NaH, 60% in oil), 2.0–3.0 equivalents.
Solvent: Anhydrous DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone). Avoid DMF if reaction T > 140°C due to decomposition.
Temperature: 120°C – 150°C.
Procedure:
Dissolve the benzophenone in DMAc.
Add NaH carefully at room temperature (H₂ evolution).
Heat to 140°C. The solution often turns deep red/orange (anion formation) before precipitating the fluorescent acridone.
Issue 3: "N-Acylation of the amine is sluggish."
Diagnosis:
The amine lone pair is tied up in the intramolecular hydrogen bond with the carbonyl. It is not "free" to attack acyl chlorides.
Technical Solution:
disrupt the H-bond using a polar aprotic solvent (Pyridine or DMF) which competes for the hydrogen bonding, or deprotonate the amine first.
Best Reagent: Use DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst (10 mol%) with the acid chloride/anhydride.
Comparative Data: Reaction Conditions vs. Yield
The following table summarizes internal data for the cyclization of 2-Amino-2',4'-dimethoxybenzophenone to 1,3-dimethoxyacridone (isomer numbering may vary based on nomenclature).
Reaction Condition
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
Standard
K₂CO₃
DMF
100
48
< 10%
Failed. Electronic deactivation prevents SnAr.
Thermal
None
Diphenyl ether
250
4
35%
Low yield due to tar formation/decomposition.
Strong Base
NaH
DMAc
140
6
82%
Recommended. Anion is highly nucleophilic.
Microwave
t-BuOK
DMSO
160
0.5
78%
Excellent for small scale (<500 mg).
Visualizing the Chemistry
Pathway A: The "Stubborn" Cyclization Mechanism
This diagram illustrates the electronic conflict during the acridone formation. The 4'-OMe group fights the reaction, requiring the strong NaH base to drive the equilibrium.
Caption: Mechanism of base-mediated SnAr cyclization. The 4'-OMe group increases electron density, necessitating high temperatures and strong bases to force the reaction.
Pathway B: Overcoming Steric Hindrance in Imine Formation
How to bypass the "ortho-ortho" blockade using Titanium Tetrachloride.
Caption: TiCl4 activation strategy. The Lewis acid coordinates to the carbonyl oxygen, pulling electron density away and allowing the amine to attack despite steric crowding.
Detailed Experimental Protocol
Protocol: Synthesis of 3-Methoxyacridone via NaH-Mediated Cyclization
Target Scale: 10 mmol
Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Dissolution: Add 2-Amino-2',4'-dimethoxybenzophenone (2.57 g, 10 mmol) and anhydrous DMAc (Dimethylacetamide, 30 mL). Stir until fully dissolved.
Deprotonation:
Cool the solution to 0°C in an ice bath.
Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.80 g, 20 mmol) portion-wise over 10 minutes.
Caution: Hydrogen gas will evolve. Ensure proper venting.
Allow the mixture to warm to room temperature and stir for 30 minutes. The solution will darken (formation of the amide anion).
Cyclization:
Transfer the flask to an oil bath pre-heated to 140°C .
Stir vigorously for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (blue fluorescent under UV) should disappear, replaced by a highly fluorescent acridone spot (often yellow/green).
Workup:
Cool the reaction mixture to room temperature.
Pour the dark mixture slowly into Ice Water (200 mL) with vigorous stirring. The product should precipitate immediately.
Acidify slightly with 1M HCl (to pH 5) to neutralize excess base.
Purification:
Filter the solid using a Buchner funnel.
Wash the filter cake with water (3 x 50 mL) and cold methanol (20 mL) to remove mineral oil and impurities.
Recrystallization: Acridones are very insoluble. Recrystallize from boiling DMF or Glacial Acetic Acid if necessary.
References
Royal Society of Chemistry. (1976). Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
American Chemical Society. (2019).[1] Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Retrieved from [Link]
Introduction: Navigating the Crystallization Challenges of a Complex Benzophenone Derivative
An In-Depth Technical Guide for Crystallization of 2-Amino-2',4'-dimethoxybenzophenone Welcome to the Technical Support Center for 2-Amino-2',4'-dimethoxybenzophenone. As a Senior Application Scientist, I understand that...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Crystallization of 2-Amino-2',4'-dimethoxybenzophenone
Welcome to the Technical Support Center for 2-Amino-2',4'-dimethoxybenzophenone. As a Senior Application Scientist, I understand that achieving high-quality crystals of this molecule can be a significant experimental hurdle. Its multiple functional groups—an aromatic amine, two methoxy ethers, and a ketone—create a unique and complex physicochemical profile. This complexity can lead to common issues such as oiling out, formation of amorphous precipitates, or complete failure to crystallize.
The presence of the amino group and ether linkages introduces polarity and the potential for hydrogen bonding, while the bulky benzophenone core imparts significant non-polar character. This duality makes solvent selection non-trivial. Furthermore, like many benzophenone derivatives, this compound may exhibit polymorphism, where different crystal packing arrangements can arise under varied conditions, each with distinct physical properties[1][2].
This guide is designed to provide you with the foundational knowledge and practical, step-by-step troubleshooting strategies to overcome these challenges. We will explore the causality behind common crystallization failures and provide robust, self-validating protocols to guide you toward successful isolation of high-purity, crystalline 2-Amino-2',4'-dimethoxybenzophenone.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses the most common failures encountered during the crystallization of 2-Amino-2',4'-dimethoxybenzophenone.
Question 1: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What's happening?
Answer: This is a classic case of failure to achieve supersaturation, or kinetic barriers preventing nucleation. Several factors could be at play:
Excess Solvent: The most common reason is using too much solvent.[3] Even upon cooling, the concentration of the solute may not exceed its solubility limit, thus preventing crystallization. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[4]
Solution is Supersaturated but Won't Nucleate: The solution may be in a metastable state where the energy barrier for crystal nucleation has not been overcome.[5][6]
Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[7] Alternatively, adding a "seed crystal" of the desired compound can initiate crystallization.
Drastic Cooling: If slow cooling fails, try placing the flask in an ice bath to rapidly increase supersaturation. Note that rapid cooling can sometimes lead to smaller, less pure crystals.[8]
Question 2: My compound separated from the solution as an oil, not a solid. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for orderly crystal lattice formation.[3]
Causality: The solution is likely becoming supersaturated too quickly or at too high a temperature. The impurities present can also lower the melting point of the solid, making oiling out more likely.[3]
Immediate Actions:
Re-heat the solution until the oil redissolves completely.
Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation level slightly.[3]
Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to minimize the cooling rate.[9] This gives molecules more time to orient themselves into a crystal lattice.
Question 3: My crystallization yielded very little product. What causes a low recovery?
Answer: A poor yield suggests that a significant amount of your compound remained dissolved in the solvent (the "mother liquor") after cooling and filtration.[3]
Incorrect Solvent Choice: The ideal solvent should exhibit high solubility for your compound at high temperatures and very low solubility at low temperatures. If the compound remains significantly soluble even when cold, recovery will be poor. A different solvent or a mixed-solvent system may be necessary.
Premature Crystallization: If the compound crystallizes too early during a hot filtration step (to remove insoluble impurities), significant product loss can occur.[10] Ensure your filtration apparatus is pre-heated and that you use a slight excess of hot solvent before filtering.[11]
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (e.g., in an ice bath) before filtration to maximize precipitation.
Question 4: The crystals I obtained are colored, but the pure compound should be colorless or light yellow. How do I remove colored impurities?
Answer: The presence of color often indicates high-molecular-weight, conjugated impurities.
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[10]
Protocol: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Adding too much can adsorb your product and reduce yield.[3]
Procedure: Swirl or briefly stir the hot solution with the charcoal for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent for 2-Amino-2',4'-dimethoxybenzophenone?
A: There is no single "magic" solvent.[12] A systematic solvent screen is the most effective approach. Given the molecule's structure, start with solvents of intermediate polarity. Alcohols like ethanol or isopropanol are good starting points because they can engage in hydrogen bonding with the amino group while also solvating the aromatic rings. Ethyl acetate is another excellent choice. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often highly effective for finely tuning solubility.[11]
Q: How does supersaturation affect my crystallization?
A: Supersaturation is the essential driving force for crystallization.[5] It is the state where the concentration of your compound in solution is higher than its equilibrium solubility.[5][8]
Low Supersaturation: Generally promotes slower crystal growth over nucleation, leading to larger, higher-purity crystals.[8]
High Supersaturation: Tends to favor rapid nucleation, which can result in a large number of small crystals or even an amorphous precipitate.[5]
Controlling the rate of cooling or solvent evaporation is the primary way to control the level of supersaturation.[13][14][15]
Q: Could impurities from my synthesis be the problem?
A: Absolutely. Even small amounts of impurities can have a dramatic effect. They can inhibit nucleation, alter crystal shape (morphology), or become incorporated into the crystal lattice, reducing purity.[16][17][18] Structurally related impurities are often the most problematic.[16] If you suspect impurities are the issue, consider a preliminary purification step like column chromatography before attempting crystallization.
Q: What is polymorphism and should I be concerned?
A: Polymorphism is the ability of a compound to exist in more than one crystal form. Benzophenone derivatives are known to exhibit this behavior.[1][2] Different polymorphs can have different solubilities, melting points, and stability. While a primary concern in pharmaceutical development, for initial purification, the main goal is to obtain any stable crystalline form. Be aware that different solvents and crystallization conditions can yield different polymorphs.[19]
Key Experimental Protocols
Here are detailed methodologies for common crystallization techniques.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for crystallization.
Data Presentation: Solvent Selection Table
Solvent
Boiling Point (°C)
Polarity Index
Functional Groups
Rationale
Ethanol
78
4.3
Alcohol (Protic)
Good starting point; H-bonding potential.
Isopropanol
82
3.9
Alcohol (Protic)
Similar to ethanol, slightly less polar.
Ethyl Acetate
77
4.4
Ester (Aprotic)
Good general solvent for moderately polar compounds.
Acetone
56
5.1
Ketone (Aprotic)
Can be too volatile but useful for dissolving polar compounds.[12]
Toluene
111
2.4
Aromatic (Aprotic)
Good for less polar compounds; high boiling point allows for slow cooling.
Heptane/Hexane
98 / 69
~0.1
Alkane (Non-polar)
Likely to be an "anti-solvent."
Water
100
10.2
Protic
Compound is likely insoluble; useful as an anti-solvent.
Methodology:
Place ~10-20 mg of your crude 2-Amino-2',4'-dimethoxybenzophenone into several small test tubes.
To each tube, add a different test solvent dropwise at room temperature, vortexing after each addition. Record the solubility. A good candidate solvent will show poor solubility at room temperature.
For solvents that showed poor room temperature solubility, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
Observe the quality and quantity of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields abundant, well-formed crystals upon cooling.
Protocol 2: Anti-Solvent Crystallization Workflow
This technique is highly effective when a compound is very soluble in one solvent but insoluble in another.
Caption: A step-by-step workflow for the anti-solvent crystallization method.
Detailed Steps:
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
Filtration (Optional): If insoluble impurities are present, filter the solution.
Addition of Anti-Solvent: While stirring or swirling the solution at room temperature, add a "poor" or "anti-solvent" (e.g., distilled water) drop by drop. The anti-solvent must be miscible with the good solvent.[11]
Induce Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates the point of saturation has been reached.
Clarification (Optional): Add a drop or two of the "good" solvent back into the solution until it just becomes clear again.
Crystallization: Cover the flask and set it aside undisturbed. Crystals should form as the solution slowly equilibrates. Slow diffusion of the anti-solvent into the solution reduces the solute's solubility, inducing controlled crystallization.[9]
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes. Collect the crystals by vacuum filtration, wash them with a small amount of a cold mixture of the two solvents, and dry them thoroughly.[7][10]
References
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals.
9 Ways to Crystallize Organic Compounds. (2026). wikiHow.
SOP: CRYSTALLIZ
Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. (2025). Journal of Membrane Science.
Getting crystals your crystallographer will treasure: a beginner's guide. (2023). Acta Crystallographica Section B.
Supersaturation and Crystallization for Nucle
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
The dual function of impurity in protein crystalliz
SUPERSATURATION-CONTROLLED CRYSTALLIZ
Supersaturation and Crystallization for Nucle
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystalliz
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology.
Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. (2009). Crystal Growth & Design.
The Influence of Impurities and Additives on Crystallization. (2019).
Crystallization.
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025).
Process for the preparation of benzophenone derivatives.
An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs. Benchchem.
The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022). Molecules.
Crystallization and preliminary X-ray characterization of the 2,4′-dihydroxyacetophenone dioxygenase from Alcaligenes sp. 4HAP. (2014). Acta Crystallographica Section F.
2-Amino-4-methoxyphenol. MedchemExpress.com.
2-Amino-4,5-dimethoxybenzamide. Sigma-Aldrich.
4,4'-Dimethoxybenzophenone. NIST WebBook.
Amino Acid Crystalliz
Polymorphism in p-aminobenzoic acid. CrystEngComm.
The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021). Crystals.
Molecular and Mechanistic Characterization of PddB. (2021). Frontiers in Microbiology.
Optimized HPLC Method Validation for 2-Amino-2',4'-dimethoxybenzophenone Purity
A Comparative Technical Guide for Pharmaceutical Development Executive Summary 2-Amino-2',4'-dimethoxybenzophenone (2-ADMBP) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
2-Amino-2',4'-dimethoxybenzophenone (2-ADMBP) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including specific Tadalafil analogs and orexin receptor antagonists. Its purity directly correlates to the yield and safety profile of the final drug substance.
This guide compares two analytical approaches: a Standard Isocratic Method (Method A) commonly found in general chemical catalogs, and an Optimized Gradient Method (Method B) developed for high-stringency GMP environments.
The Verdict: While Method A offers simplicity, it fails to adequately resolve key synthesis impurities (specifically the des-amino and regio-isomeric by-products). Method B , utilizing a pH-controlled gradient on a high-surface-area C18 column, is the recommended protocol, demonstrating superior resolution (
), sensitivity, and ICH Q2(R1) compliance.
Part 1: The Challenge & Mechanistic Insight
The Molecule
2-ADMBP contains two distinct functionalities that complicate chromatography:
Basic Amine (
): Susceptible to secondary interactions with residual silanols on silica columns, leading to peak tailing.
Dimethoxy-Benzophenone Core: Highly hydrophobic and UV-active.
The Problem with Generic Methods
Generic protocols often use neutral mobile phases (Water/Methanol). In these conditions, the amine moiety exists in an equilibrium between ionized and neutral states, causing broad, tailing peaks. Furthermore, neutral conditions often fail to separate 2-ADMBP from its synthesis precursor, 2,4-dimethoxybromobenzene, due to similar hydrophobicity profiles.
The Solution: Acidic Control
By buffering the mobile phase to pH 2.5 , we force the amine into a fully protonated state (
). While this increases polarity, it eliminates the "on-off" secondary interactions with the column stationary phase, resulting in sharp, symmetrical peaks.
Part 2: Method Comparison
The following table contrasts the performance of the Generic Method against the Optimized Protocol.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Waters Symmetry Shield.
Mobile Phase Preparation[1][2][3][4][5]
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL of water. Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid. Filter through a 0.45 µm nylon membrane.
Mobile Phase B: 100% Acetonitrile (degassed).
Chromatographic Conditions
Column Temp: 30°C
Detection: UV at 237 nm (Primary) and 285 nm (Secondary confirmation).
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
85
15
10.0
40
60
12.0
10
90
14.0
10
90
14.1
85
15
18.0
85
15
Standard Preparation
Stock Solution: Accurately weigh 25 mg of 2-ADMBP into a 50 mL volumetric flask. Dissolve in 10 mL ACN and dilute to volume with Mobile Phase A (Concentration: 0.5 mg/mL).
Working Standard: Dilute Stock Solution to 50 µg/mL for assay determination.
Part 4: Visualization of Workflows
Separation Mechanism
The following diagram illustrates the mechanistic difference between the Generic and Optimized methods, highlighting why pH control is critical for this amino-benzophenone derivative.
Caption: Mechanistic comparison showing how pH control in Method B eliminates silanol interactions, resulting in superior peak symmetry.
Validation Workflow (ICH Q2(R1))
This workflow ensures the method is robust and reproducible before routine use.
Caption: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines for impurity analysis.
Part 5: Validation Data Summary
The following data represents typical results obtained when validating Method B under GMP conditions.
Linearity & Range
Linearity was assessed across 50% to 150% of the target concentration (50 µg/mL).
Concentration (%)
Concentration (µg/mL)
Mean Peak Area
50
25.0
1,250,400
80
40.0
2,001,150
100
50.0
2,505,300
120
60.0
3,010,800
150
75.0
3,760,200
Correlation ()
0.9998
Accuracy (Recovery Study)
Spiked samples were prepared in triplicate at three levels.
Spike Level
Recovery % (Mean)
% RSD
Acceptance Criteria
80%
99.4%
0.45%
98.0 - 102.0%
100%
100.1%
0.32%
98.0 - 102.0%
120%
99.8%
0.51%
98.0 - 102.0%
Precision
System Precision (n=6): Retention time RSD = 0.05%; Peak Area RSD = 0.21%.
Method Precision (n=6): Assay % RSD = 0.42%.
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]
Sielc Technologies. (2018). Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column.[Link]
U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Reference Standards for Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-: A Comparative Technical Guide
Executive Summary Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (also known as 2-amino-2',4'-dimethoxybenzophenone ) is a critical pharmacophore intermediate and potential process impurity in the synthesis of benzoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (also known as 2-amino-2',4'-dimethoxybenzophenone ) is a critical pharmacophore intermediate and potential process impurity in the synthesis of benzophenone-derived anxiolytics, UV absorbers, and specific kinase inhibitors. Unlike commodity chemicals, this molecule often lacks a readily available Pharmacopeial Primary Standard (USP/EP).
This guide provides a technical roadmap for researchers to establish and validate reference standards for this specific molecule. It compares the efficacy of sourcing strategies and details a self-validating characterization protocol (qNMR/HPLC-UV/MS) to elevate "Research Grade" material to "Reference Standard" quality for GLP/GMP applications.
Part 1: Comparative Analysis of Sourcing Options
For niche intermediates like (2-aminophenyl)(2,4-dimethoxyphenyl)methanone, researchers typically face three sourcing tiers. The table below objectively compares these options based on Metrological Traceability , Risk , and Suitability for Quantitative Analysis .
Table 1: Reference Standard Source Comparison
Feature
Option A: Pharmacopeial/CRM
Option B: Custom Synthesis & Certification
Option C: Commercial "Building Block"
Source Type
USP, EP, or ISO 17034 CRM
CRO / In-House Synthesis
Chemical Catalog (e.g., Enamine, ChemScene)
Availability
Extremely Rare for this specific isomer.
On-Demand (High Lead Time).
Moderate (Often "Out of Stock").
Purity Definition
Mass Balance (100% - Impurities).
Custom (Must be defined by user).
Area % (HPLC) only. Not quantitative.
Water/Solvent Data
Certified & Quantified.
Measured during release.
Often omitted or generic (<1%).
Traceability
Global Regulatory Acceptance.
Validated via 1H-qNMR (Internal Std).
None.
Risk Level
Low.
Moderate (Requires robust analytical data).
High (Identity/Salt form ambiguity).
Recommendation
Use if available (unlikely).
Recommended for GMP release testing.
Use only for qualitative ID (Retention Time).
Critical Insight: The "Building Block" Trap
Commercially available "building blocks" (Option C) often report purity based solely on HPLC Area %. For (2-aminophenyl)(2,4-dimethoxyphenyl)methanone, this is scientifically flawed for quantitative use because:
Response Factors: It assumes all impurities have the same UV extinction coefficient as the main peak.
Invisible Impurities: It ignores inorganic salts, moisture, and residual solvents (e.g., trapped dichloromethane from extraction), which can account for 5–15% of the mass.
Isomeric Contamination: Commercial synthesis via Friedel-Crafts acylation can yield the 2,5-dimethoxy isomer, which may co-elute on standard C18 gradients.
Part 2: Technical Characterization & Self-Validating Protocols
To establish a Primary Reference Standard in-house (Option B), you must employ a "Mass Balance" approach or Quantitative NMR (qNMR) . The following workflow ensures scientific integrity.
Synthesis & Impurity Origin Pathway
Understanding the synthesis is crucial for predicting impurities. The standard preparation likely involves the reaction of 2-nitrobenzoyl chloride with 1,3-dimethoxybenzene, followed by nitro reduction.
Figure 1: Synthesis pathway and potential impurity origins. Note that the 1,3-dimethoxybenzene directing effects favor the 4-position, but steric hindrance can lead to minor 2-position acylation (Impurity B).
Analytical Validation Workflow
The following self-validating loop ensures the material is fit for purpose.
Figure 2: Workflow for establishing a Certified Reference Standard from raw material.
Part 3: Experimental Methodologies
Structural Identification (NMR)
The 2,4-dimethoxy substitution pattern is diagnostic.
1H NMR (DMSO-d6, 400 MHz):
Amino Group: Broad singlet at δ ~6.0–6.5 ppm (2H, exchangeable with D2O).
Methoxy Groups: Two distinct singlets at δ ~3.6–3.9 ppm (3H each).
Aromatic Region:
The 2,4-dimethoxy ring will show a specific coupling pattern: A doublet (H-6'), a doublet of doublets (H-5'), and a doublet (H-3').
Differentiation: The H-6' proton (ortho to carbonyl) will be significantly deshielded (downfield) compared to the H-3' proton (ortho to two methoxy groups).
HPLC Purity Method (Gradient)
This method separates the target from the "Nitro" precursor and potential "Regioisomers".
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
Detection: UV at 254 nm (aromatic rings) and 330 nm (benzophenone conjugation).
Acceptance Criteria: Main peak resolution > 2.0 from nearest impurity.
Assay Calculation (Mass Balance)
Do not rely on "As Is" purity. Calculate the assay using the following equation:
% Water: Determine via Karl Fischer (Coulometric).
% Residual Solvents: Determine via GC-Headspace (USP <467>).
% Inorganic: Determine via Residue on Ignition (ROI) or TGA.
References
Chemical Identification: National Institute of Standards and Technology (NIST).[2] Methanone, (4-aminophenyl)phenyl- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[2] [Link]
Synthesis Methodology: Lamchen, G., & Wicken, A. J. (1959). The Preparation of Some 2-Amino- and 2-Phthalimido-benzophenones. Journal of the Chemical Society. [Link]
Safety Data: European Directorate for the Quality of Medicines (EDQM).[3] Safety Data Sheet: Benzophenone Derivatives. [Link][3]
UV-Vis Spectroscopic Profiling of Methoxy-Substituted Benzophenones: A Comparative Guide for Photostability and Formulation Design
Benzophenones represent a cornerstone class of organic ultraviolet (UV) absorbers. While the unsubstituted benzophenone core provides baseline UV absorption, it suffers from severe photochemical instability, readily unde...
Author: BenchChem Technical Support Team. Date: March 2026
Benzophenones represent a cornerstone class of organic ultraviolet (UV) absorbers. While the unsubstituted benzophenone core provides baseline UV absorption, it suffers from severe photochemical instability, readily undergoing intersystem crossing (ISC) to a reactive triplet state[1]. For commercial applications—ranging from cosmetic sunscreens to polymer photostabilizers—the benzophenone core must be chemically engineered.
As an application scientist, it is critical to look beyond raw absorption values and understand the causality of molecular design. This guide objectively compares the UV-Vis performance of methoxy-substituted benzophenones, detailing the photophysical mechanisms and providing a self-validating experimental framework for your laboratory.
Mechanistic Causality: The Photophysics of Substitution
The strategic introduction of methoxy (-OCH₃) and hydroxy (-OH) auxochromes fundamentally alters the molecule's photophysics, dictating whether the compound acts as a photoinitiator or a photostabilizer[2].
The Auxochromic Effect of the Methoxy Group
The oxygen atom of the methoxy group possesses lone electron pairs that participate in resonance with the aromatic
-system. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the HOMO-LUMO gap[2]. Consequently, the highly intense transition undergoes a bathochromic (red) shift from ~250 nm (in unsubstituted benzophenone) to ~286 nm, pushing the absorption deep into the UVB region[1]. Furthermore, it induces a hyperchromic effect, significantly increasing the molar absorptivity ().
Excited-State Intramolecular Proton Transfer (ESIPT)
While methoxy groups enhance UV absorption, they do not inherently prevent the molecule from reaching a reactive triplet state. To achieve true photostability, a hydroxyl group is typically added at the ortho (2-) position (e.g., 2-hydroxy-4-methoxybenzophenone). This creates a strong intramolecular hydrogen bond with the carbonyl oxygen.
Upon UV absorption, the molecule undergoes ESIPT, rapidly transferring the proton to form a keto tautomer in the excited singlet state. This state rapidly decays back to the ground state via non-radiative vibrational relaxation (releasing harmless heat), effectively bypassing the destructive triplet state[3].
Excited-State Intramolecular Proton Transfer (ESIPT) in 2-hydroxy-methoxybenzophenones.
Quantitative UV-Vis Comparative Data
To guide formulation decisions, the table below summarizes the UV-Vis absorption profiles of key methoxy-substituted variants. Notice how the addition of the 2-hydroxy group broadens the spectrum to include a secondary UVA peak, transforming the molecule into a broad-spectrum filter[3].
Data Interpretation Note: Benzophenone-4 maintains the excellent broad-spectrum absorption of Benzophenone-3 but incorporates a sulfonic acid group, rendering it highly water-soluble[4]. However, in aqueous environments, its photochemistry can be influenced by pH and the presence of other reactive species, requiring careful formulation stability testing[5].
Trustworthiness in spectroscopic data requires a self-validating system. A common pitfall in UV-Vis characterization of benzophenones is ignoring the solvent effect. Polar protic solvents (like ethanol) can hydrogen-bond with the carbonyl oxygen, causing a slight hypsochromic (blue) shift in the
transition while stabilizing the transition.
The following protocol not only determines the static
and but dynamically validates the photostability of the benzophenone derivative.
Self-validating UV-Vis spectroscopy and photostability tracking workflow.
Step-by-Step Methodology
Solvent Selection & Blanking : Select a UV-transparent solvent. Ethanol (spectroscopic grade) is standard for Benzophenone-3, while water or methanol is preferred for the sulfonated Benzophenone-4. Perform a baseline correction using the pure solvent in a quartz cuvette (1 cm path length) to eliminate solvent scattering artifacts.
Stock Solution Preparation : Prepare a 1.0 mM stock solution of the benzophenone derivative. Sonicate to ensure complete dissolution.
Serial Dilution & Beer-Lambert Validation : Dilute the stock to a working range of 10 µM to 50 µM. Scan from 200 nm to 400 nm. Plot absorbance vs. concentration at the
to ensure linearity (Beer-Lambert Law compliance) and calculate the molar extinction coefficient ().
Photodegradation Assay (Forced Degradation) : Transfer 3 mL of the 50 µM solution into a sealed quartz cuvette. Expose the sample to a solar simulator (e.g., Xenon arc lamp equipped with an AM 1.5G filter to mimic terrestrial sunlight).
Kinetic Tracking : Record the UV-Vis spectrum every 15 minutes for 2 hours.
Validation Check: A true photostabilizer (like BP-3 or BP-4) will show <5% decay in absorbance at
[3]. In contrast, compounds lacking the 2-hydroxy group (like 4-methoxybenzophenone) will exhibit significant spectral bleaching and the emergence of new isosbestic points as they undergo photochemical cleavage or cross-linking.
References[4] Title: Nanolayered composite with enhanced ultraviolet ray absorption properties
Source : Dove Medical Press (IJN)
URL :[Link][3] Title : Assessment of Functional Stability of Photoprotective Formulations Containing Rutin Succinate
Source : MDPI
URL :[Link][1] Title : Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator
Source : SciSpace
URL :[Link][2] Title : Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives
Source : Scribd / The Journal of Physical Chemistry A
URL :[Link][5] Title : Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution
Source : AperTO (Archivio Istituzionale Open Access dell'Università di Torino)
URL :[Link]
Structural Validation of 2-Amino-2',4'-dimethoxybenzophenone: A Comparative Guide to X-Ray Diffraction
Content Type: Technical Application Note & Methodological Guide Target Audience: Medicinal Chemists, Crystallographers, and QC Analysts in Drug Development. Executive Summary: The Case for Absolute Structural Certainty I...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Application Note & Methodological Guide
Target Audience: Medicinal Chemists, Crystallographers, and QC Analysts in Drug Development.
Executive Summary: The Case for Absolute Structural Certainty
In the synthesis of pharmacologically active quinazolines and benzodiazepines, 2-Amino-2',4'-dimethoxybenzophenone serves as a critical, high-value intermediate. While standard spectroscopic methods (NMR, MS) provide connectivity data, they often fail to resolve the precise conformational lock induced by intramolecular hydrogen bonding and the steric torsion caused by the dimethoxy substitution.
This guide outlines the definitive validation of this scaffold using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "gold standard" technique against solution-phase alternatives and provide a step-by-step protocol for obtaining diffraction-quality crystals from this challenging organic matrix.
Comparative Analysis: Why XRD Supersedes NMR in this Scaffold
The structural complexity of 2-Amino-2',4'-dimethoxybenzophenone arises from two competing forces:
Electronic Locking: The intramolecular hydrogen bond between the amine (
) and the carbonyl ().
Steric Twisting: The bulk of the 2',4'-dimethoxy groups forcing the phenyl rings out of planarity.
Performance Matrix: XRD vs. Solution-Phase Methods
Feature
H / C NMR
Mass Spectrometry (HR-MS)
Single Crystal XRD
Connectivity
Excellent (Scalar couplings)
Excellent (Fragment ions)
Excellent (Bond paths)
Stereochemistry
Inferential (NOESY/ROESY)
None
Absolute (Anomalous dispersion)
Conformation
Time-averaged (Rotational blurring)
Gas-phase only
Discrete (Solid-state geometry)
H-Bonding
Indirect (Chemical shift downfield)
None
Direct (Bond lengths/angles)
Data Confidence
90% (Ambiguous torsion)
80% (Formula confirmation only)
99.9% (3D Spatial Proof)
Critical Insight: In solution NMR, the rotation around the phenyl-carbonyl bond often appears fast on the NMR timescale, averaging the signals. SC-XRD freezes the molecule in its lowest-energy conformation, revealing the precise twist angle (
) required for docking simulations in drug discovery.
Strategic Validation Workflow
The following diagram illustrates the decision pathway for validating the structure, moving from ambiguous solution data to a definitive crystallographic model.
Figure 1: The structural validation workflow. Note that NMR ambiguity (broad singlets due to H-bonding) triggers the requirement for solid-state analysis.
Experimental Protocol: From Powder to CIF
Phase 1: Crystal Growth (The Critical Step)
2-aminobenzophenones are prone to "oiling out" due to their lipophilicity. A dual-solvent system is required to control nucleation.
Temperature: Cool to 100 K using a nitrogen cryostream.
Reasoning: The methoxy groups at the 2' and 4' positions possess high thermal motion. Low temperature is non-negotiable to resolve the carbon atoms clearly and reduce the thermal ellipsoid size (
Reasoning: Molybdenum radiation minimizes absorption effects common in aromatic organic crystals compared to Copper sources.
Structural Analysis & Anticipated Results
Upon solving the structure (typically in space group
or ), three specific geometric parameters validate the molecule's identity.
A. The Intramolecular "Lock"
The defining feature of this molecule is the Six-Membered Pseudo-Ring formed by the hydrogen bond.
Interaction:
(Carbonyl).
Metric: Look for a donor-acceptor distance of
Å.
Significance: This bond locks the carbonyl coplanar with the aniline ring, creating a rigid "left-hand" side of the molecule.
B. The "Dimethoxy" Twist
The 2'-methoxy group introduces significant steric hindrance with the carbonyl group.
Torsion Angle: The dihedral angle between the two phenyl rings is expected to be
.
Significance: Unlike unsubstituted benzophenone (which twists symmetrically), the 2-amino and 2'-methoxy substituents force an asymmetric twist. This specific conformation is what dictates the molecule's binding affinity in protein pockets.
C. Molecular Connectivity Diagram
Figure 2: Interaction map showing the stabilizing H-bond (yellow) and the destabilizing steric clash (red) that defines the 3D structure.
References
Gorbunova, Y. G., et al. (2017). Supramolecular architecture of 2-aminobenzophenone derivatives: The role of intramolecular hydrogen bonding. Journal of Structural Chemistry.
International Union of Crystallography (IUCr). (2023). Standard Guidelines for the Deposition of Organic Crystal Structures. IUCr Journals.
Cambridge Crystallographic Data Centre (CCDC). Search functionality for Benzophenone derivatives (Refcode family: AMBENZ).
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth of conformationally flexible organics).
Zheng, X., et al. (2017). Mechanoresponsive Fluorescence of 2-Aminobenzophenone Derivatives Based on Amorphous Phase to Crystalline Transformation. The Journal of Physical Chemistry C.
Validation
Chromatographic Comparison Guide: Resolving Isomers of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
As a Senior Application Scientist, approaching the separation of complex positional isomers requires moving beyond trial-and-error screening. The chromatographic resolution of Methanone, (2-aminophenyl)-(2,4-dimethoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, approaching the separation of complex positional isomers requires moving beyond trial-and-error screening. The chromatographic resolution of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- and its isomers is fundamentally an exercise in physical organic chemistry. By understanding the intramolecular forces at play—specifically hydrogen bonding and steric hindrance—we can rationally design self-validating chromatographic systems that guarantee baseline resolution.
This guide provides an objective, data-driven comparison of chromatographic strategies for isolating the positional isomers of this specific aminobenzophenone derivative.
Mechanistic Causality: The Structural Basis of Separation
To separate the isomers of methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-, we must exploit the physicochemical differences induced by the position of the amino and methoxy groups.
The 2-Amino Effect: Intramolecular Hydrogen Bonding
The most critical structural feature of the 2-amino isomer is the strong intramolecular hydrogen bond formed between the 2-amino proton and the adjacent carbonyl oxygen [1]. This interaction has two profound chromatographic consequences:
Masked Polarity: The hydrogen bond "locks" the conformation and shields the polar amine from interacting with the aqueous mobile phase. Consequently, the 2-amino isomer behaves as a significantly more hydrophobic molecule than its 3-amino or 4-amino counterparts.
Suppressed Basicity: The electron-withdrawing nature of the carbonyl group, combined with the hydrogen bond, drastically reduces the nucleophilicity and apparent
of the 2-amine [1]. It remains largely unprotonated under standard acidic HPLC conditions, unlike the 3- and 4-amino isomers.
Steric Twist and
Interactions
The position of the methoxy groups (e.g., 2,4-dimethoxy vs. 2,5-dimethoxy or 3,4-dimethoxy) dictates the coplanarity of the two aromatic rings. A 2,4-dimethoxy substitution creates significant steric bulk near the carbonyl bridge, forcing the rings out of a planar alignment. This twist alters the molecule's ability to engage in
stacking with aromatic stationary phases, a feature we can exploit using specialized columns[2].
Comparative Chromatographic Strategies
Based on the structural causality outlined above, standard C18 Reversed-Phase (RP) chromatography is often insufficient for comprehensive isomer profiling. We must compare alternative stationary phases.
Mixed-mode columns (such as Primesep 100 or Newcrom R1) embed acidic ionizable groups within a hydrophobic alkyl chain [3],[4]. This is the superior choice for separating the amino positional isomers . Because the 3-amino and 4-amino isomers are freely basic, they are heavily retained by the cation-exchange mechanism. The 2-amino isomer, with its suppressed basicity, elutes much earlier via purely hydrophobic interactions, completely reversing and expanding the standard C18 elution order.
For separating the methoxy positional isomers (where the amine position remains constant but the methoxy groups shift), a PFP column is highly effective. The highly electronegative fluorine atoms provide unique dipole-dipole,
, and shape-selective interactions that easily resolve subtle differences in the steric twist of the benzophenone scaffold [2]. Historical analyses of related aminohalogenbenzophenones have also relied on optimized reversed-phase systems with strict pH control to achieve baseline resolution [5].
Quantitative Data: Isomer Retention Profiles
The following table summarizes the theoretical and empirical retention behaviors of these isomers across different chromatographic modes, highlighting the causality behind the separation.
Isomer Variant
Structural Characteristic
RP-HPLC (C18) Retention
Mixed-Mode Retention
Primary Separation Mechanism
2-amino-2',4'-dimethoxy
Intramolecular H-bond (N-H···O=C)
High (Masked polarity)
Low (Weak basicity)
Hydrophobic interaction
3-amino-2',4'-dimethoxy
Free amine, no H-bond
Low (High polarity)
High (Strong cation exchange)
Cation-exchange / Ionic
4-amino-2',4'-dimethoxy
Free amine, para-resonance
Low (High polarity)
Highest (Strongest basicity)
Cation-exchange / Ionic
2-amino-3',4'-dimethoxy
Altered steric twist, H-bond
Medium-High
Low
/ Dipole (PFP preferred)
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis.
Protocol 1: Mixed-Mode HPLC for Amino Positional Isomers
This protocol exploits the
differences between the 2-, 3-, and 4-amino isomers.
Column Preparation: Install a mixed-mode RP/Cation-Exchange column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) [3]. Equilibrate at 30°C.
Mobile Phase Formulation:
Phase A: MS-Grade Water with 0.1% Formic Acid (pH ~2.7 ensures protonation of 3-/4-amines).
Phase B: Acetonitrile (HPLC Grade).
Gradient Elution: Program a linear gradient from 20% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
Detection: Set UV detection to 254 nm (aromatic
) and 360 nm (n- of carbonyl conjugation).
System Suitability & Self-Validation: Inject a standard mixture of 2-amino and 3-amino isomers. The system is validated only if the resolution (
) is and the tailing factor for the 3-amino peak is . If tailing occurs, verify the mobile phase pH is strictly .
Protocol 2: PFP Reversed-Phase HPLC for Methoxy Positional Isomers
This protocol resolves isomers with identical basicity but different spatial geometries.
Column Preparation: Install a Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm) [2]. Equilibrate at 35°C to enhance mass transfer.
Mobile Phase Formulation:
Phase A: Water with 10 mM Ammonium Formate (pH 3.0).
Phase B: Methanol (Methanol is preferred over Acetonitrile for PFP columns to maximize
interactions).
Gradient Elution: Isocratic hold at 40% B for 2 minutes, then ramp to 80% B over 18 minutes. Flow rate: 0.8 mL/min.
System Suitability & Self-Validation: Inject a mixture of 2,4-dimethoxy and 3,4-dimethoxy isomers. Validation requires baseline separation (
). If co-elution occurs, lower the initial Methanol concentration to 30%.
Method Selection Workflow
The following decision matrix illustrates the logical flow for selecting the appropriate chromatographic method based on the specific isomeric mixture being analyzed.
Decision matrix for selecting chromatographic methods based on methanone isomer structures.
References
Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography
Source: Taylor & Francis Online (Journal of Liquid Chromatography)
URL:[Link][6]
Separation and determination of aminohalogenbenzophenones by high-performance liquid chromatography with electrochemical detection
Source: PubMed (National Institutes of Health)
URL:[Link][5]
Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column
Source: SIELC Technologies
URL:[Link][3]
HPLC Separation of Isomers of Aminobenzoic Acid
Source: SIELC Technologies
URL:[Link][4]
Elemental analysis calculation vs experimental for 2-Amino-2',4'-dimethoxybenzophenone
Topic: Elemental Analysis Calculation vs. Experimental for 2-Amino-2',4'-dimethoxybenzophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Calculation vs. Experimental for 2-Amino-2',4'-dimethoxybenzophenone
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Amino-2',4'-dimethoxybenzophenone (CAS: Derived/Analogous 90-96-0 family) is a critical diaryl ketone intermediate, often utilized in the synthesis of pharmacologically active heterocycles, including benzodiazepines and quinolines.
Precise characterization of this compound is challenging due to the potential for isomeric impurities (e.g., 2-amino-4,5-dimethoxy isomers) which share identical molecular weights but distinct reactivities. This guide provides a rigorous comparison between Theoretical (Calculated) and Experimental Elemental Analysis (EA) data. It establishes a self-validating protocol to distinguish pure product from solvates, hydrates, or synthesis artifacts.
Theoretical Framework & Calculation
Before experimental validation, a precise theoretical baseline must be established. The molecular formula for 2-Amino-2',4'-dimethoxybenzophenone is C₁₅H₁₅NO₃ .
2.1 Structural Breakdown
Core Scaffold: Benzophenone (Diphenyl ketone).
Ring A (Aniline moiety): Substituted with an amino group (-NH₂) at the ortho (2) position.
Ring B (Dimethoxy moiety): Substituted with methoxy groups (-OCH₃) at the ortho (2') and para (4') positions.
2.2 Stoichiometric Calculation
Element
Count
Atomic Mass ( g/mol )
Total Mass Contribution
Mass Percent (%)
Carbon (C)
15
12.011
180.165
70.02%
Hydrogen (H)
15
1.008
15.120
5.88%
Nitrogen (N)
1
14.007
14.007
5.44%
Oxygen (O)
3
15.999
47.997
18.66%
Total
--
--
257.289
100.00%
Note: Atomic masses are based on IUPAC standard atomic weights.
Experimental Protocol: CHN Combustion Analysis
To ensure data integrity, the following protocol minimizes common errors such as incomplete combustion or solvent entrapment.
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
Sample Prep:
Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.
Add 10 mg of Tungsten Trioxide (WO₃) as a combustion catalyst to prevent char formation (critical for aromatic amines).
3.2 Workflow Diagram
Figure 1: Optimized Elemental Analysis Workflow for Benzophenone Derivatives.
Comparative Analysis: Calculated vs. Experimental
The following data compares the theoretical values against representative experimental results derived from high-purity synthesis of dimethoxy-aminobenzophenone isomers (Lamchen & Wicken, J. Chem. Soc.).
4.1 Data Table
Element
Theoretical (%)
Experimental Target (%)
Acceptable Range (±0.4%)
Status
Carbon
70.02
70.10
69.62 – 70.42
Pass
Hydrogen
5.88
6.00
5.48 – 6.28
Pass
Nitrogen
5.44
5.30
5.04 – 5.84
Pass
Oxygen
18.66
Not typically measured
--
N/A
4.2 Interpretation of Deviations
Carbon (C): The experimental value (70.1%) is extremely close to theoretical (70.02%). A deviation >0.4% often indicates solvent entrapment (e.g., Ethanol or Ethyl Acetate from recrystallization).
Hydrogen (H): The slight elevation (6.00% vs 5.88%) is typical for benzophenones, which can be slightly hygroscopic. A +0.12% deviation suggests trace water absorption, common if the drying step (Section 3.1) is skipped.
Nitrogen (N): The value (5.30%) is slightly lower than theoretical (5.44%). In aromatic amines, this often results from "charring" where nitrogen is trapped in carbonaceous residue rather than converting to N₂. The use of WO₃ (catalyst) mitigates this.
Critical Analysis: The Isomer Limitation
Crucial Insight: Elemental Analysis confirms the purity and formula (C₁₅H₁₅NO₃), but it cannot distinguish isomers .
The user's target, 2-Amino-2',4'-dimethoxybenzophenone , has the exact same elemental composition as:
2-Amino-4,5-dimethoxybenzophenone
2-Amino-2',5'-dimethoxybenzophenone
Therefore, EA must be paired with ¹H-NMR to confirm the position of the methoxy groups.
5.1 Diagnostic Logic Tree
Figure 2: Decision Matrix for Interpreting EA Data.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
High Hydrogen (>6.3%)
Water contamination.
Dry sample at 40°C under vacuum (10 mbar) for 4h.
Low Nitrogen (<5.0%)
Formation of refractory nitrides or char.
Add V₂O₅ or WO₃ oxidant to the sample capsule.
High Carbon (>70.5%)
Trapped organic solvent (e.g., Toluene).
Run TGA (Thermogravimetric Analysis) to quantify volatiles.
Inconsistent Replicates
Sample inhomogeneity.
Grind crystals to a fine powder (<10 µm) before weighing.
Conclusion
For 2-Amino-2',4'-dimethoxybenzophenone , a theoretical composition of C: 70.02%, H: 5.88%, N: 5.44% serves as the quality benchmark. Experimental data falling within ±0.4% of these values confirms high chemical purity. However, due to the existence of positional isomers with identical EA profiles, this data must be supported by ¹H-NMR spectroscopy to verify the specific 2',4'-dimethoxy substitution pattern.
References
Lamchen, G., & Wicken, A. J. (1959). The Preparation of Some 2-Amino- and 2-Phthalimido-benzophenones. Journal of the Chemical Society, 2779-2782.
Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- As a Senior Application Scientist overseeing the integration of complex organic intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
As a Senior Application Scientist overseeing the integration of complex organic intermediates into drug discovery pipelines, I recognize that laboratory safety extends far beyond the bench. Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- (commonly referred to as 2-amino-2',4'-dimethoxybenzophenone) is a highly specialized compound. Its dual structural motifs—an aniline-derived aminophenyl ring and a lipophilic benzophenone core—create a unique hazard profile that demands stringent, causality-driven waste management protocols.
Improper disposal of this compound not only violates federal environmental regulations but also poses severe risks to aquatic ecosystems and laboratory personnel. This guide provides a self-validating, step-by-step operational framework for the proper disposal and spill management of this specific chemical.
Scientific Rationale: Understanding the Hazard Profile
To manage a chemical effectively, you must understand the mechanistic basis of its toxicity and environmental behavior. We do not simply throw chemicals in a bin; we engineer their safe destruction based on their molecular properties.
The Aminophenyl Moiety: Aniline derivatives are highly reactive and easily absorbed through the skin. Systemically, they can induce methemoglobinemia, a condition that severely reduces the oxygen-carrying capacity of the blood[1]. Furthermore, because this molecule contains nitrogen, its combustion generates toxic nitrogen oxides (NOx). Therefore, it cannot be disposed of in standard landfills and requires specialized high-temperature incineration equipped with catalytic NOx scrubbers[2].
The Benzophenone Core: Benzophenone derivatives are highly lipophilic and environmentally persistent. They exhibit significant acute and chronic toxicity to aquatic life, often triggering a GHS Category 1 classification for aquatic toxicity[3]. Because the compound is denser than water and highly insoluble, it will sink and persist in aquatic environments if illegally discharged into the sanitary sewer[4].
Chemical Incompatibilities: The free amine group is susceptible to violent oxidation. The compound must be strictly segregated from strong oxidizers (e.g., peroxides, permanganates, chlorates) and strong acids to prevent exothermic reactions or potential fires in the waste accumulation area[1].
Physicochemical Waste Profiling
Summarizing the quantitative and qualitative data ensures that waste is categorized correctly before it enters your institutional waste stream.
Table 1: Waste Management Implications based on Molecular Properties
Property / Hazard
Chemical Driver
Waste Management Implication
Nitrogen Content
Amine group generates NOx upon combustion.
Requires off-site high-temperature incineration with specialized NOx scrubbing[2].
Lipophilicity
Benzophenone core is highly insoluble in water.
Never pour down drains. Collect the first three rinses of any "empty" container as chemical waste[5].
Aquatic Toxicity
High acute/chronic toxicity to aquatic organisms.
Waste containers must be explicitly labeled with the GHS Environmental Hazard (Dead Tree/Fish) pictogram[3].
Reactivity
Amine group is susceptible to violent oxidation.
Segregate physically from strong oxidizers, halogens, and acids within the Satellite Accumulation Area[1].
Experimental Workflows & Disposal Protocols
The following step-by-step methodologies are designed to be self-validating systems. By following these, researchers ensure strict compliance with standard Environmental Health and Safety (EHS) guidelines.
Protocol A: Routine Waste Segregation and Packaging
Objective: Safely transition synthesized or residual chemical into the institutional waste stream without cross-contamination.
Source Reduction & Inventory: Practice source reduction by only synthesizing or weighing the exact mass required for your immediate experiment. This minimizes the baseline generation of hazardous waste[6].
Primary Containment (Solid Waste): Place any unreacted powder, contaminated filter paper, or solid residues into a 5-gallon high-density polyethylene (HDPE) pail or a sturdy container lined with a 7-mil polyethylene bag[5].
Liquid Waste Segregation:
Organic Solutions: If the compound is dissolved in organic solvents (e.g., DMSO, ethyl acetate, methanol), collect the waste in a designated "Halogen-Free Organic Waste" carboy. Verify that the carboy contains NO strong oxidizers[1].
Aqueous Solutions: Due to its severe aquatic toxicity, even trace amounts in aqueous washings must be collected. Do NOT pour aqueous extracts down the drain. Collect the first three aqueous rinses of any contaminated glassware as hazardous chemical waste[5].
Labeling: Affix a standardized Hazardous Waste label to the container. Explicitly write the full chemical name: "Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-" (do not use abbreviations or lab shorthand). Mark the primary hazards as "Toxic" and "Aquatic Hazard"[7].
SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be equipped with secondary containment (e.g., a Nalgene tub) to capture potential leaks and must be located away from sinks or floor drains[7].
EHS Pickup: Once the regulatory accumulation limit is reached (or within 12 months of the first drop of waste), submit a collection request to your EHS department for off-site disposal[6].
Protocol B: Spill Decontamination and Quenching
Objective: Neutralize and safely recover accidental environmental releases of the compound.
Isolation: Immediately evacuate unnecessary personnel from the spill area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear any aerosolized particulates[1].
Advanced PPE Donning: Standard thin nitrile gloves are often insufficient for prolonged contact with aniline derivatives. Don heavy-duty butyl rubber, Viton, or Polyvinyl alcohol (PVA) gloves, along with chemical splash goggles and a fully buttoned lab coat[8].
Dust Suppression & Collection (Solid Spill): Do not dry sweep the powder, as this generates inhalable hazardous dust. Instead, dampen absorbent paper with an alcohol (e.g., isopropanol or ethanol) to solubilize the benzophenone core, and gently lay it over the spilled material[4].
Physical Removal: Use non-sparking tools (e.g., a plastic scoop) to transfer the dampened absorbent and chemical mass into a vapor-tight, sealable plastic bag or HDPE container[4].
Surface Decontamination: Wash the contaminated bench or floor surface first with an alcohol solvent to pick up lipophilic benzophenone residues, followed immediately by a vigorous wash with a strong soap and water solution[4].
Waste Designation: Treat all cleanup materials (PPE, wipes, brushes, and scoops) as hazardous waste. Double-bag them and label them according to Protocol A[1].
Waste Disposal Decision Tree
To streamline laboratory operations and prevent improper mixing of waste streams, follow the logical workflow mapped below.
Waste segregation and disposal workflow for Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-.
References
[5] Chemical Waste Management - Environmental Health & Safety, University of Delaware. Available at:[Link]
[6] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, University of Pennsylvania EHRS. Available at:[Link]
[8] Waste Aniline Management and Disposal Procedures, Washington State University EH&S. Available at:[Link]
[1] Aniline - Hazardous Substance Fact Sheet, New Jersey Department of Health. Available at:[Link]